Hpk1-IN-25
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H25N5O |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C23H25N5O/c1-27-9-7-19(8-10-27)28-15-18(13-26-28)17-11-21-22(14-25-23(21)24-12-17)16-3-5-20(29-2)6-4-16/h3-6,11-15,19H,7-10H2,1-2H3,(H,24,25) |
InChI Key |
BTKNLDIWKHQYBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C=C(C=N2)C3=CC4=C(NC=C4C5=CC=C(C=C5)OC)N=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Hpk1-IN-25: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family, has emerged as a critical negative regulator of immune responses, particularly in T-cells.[1][2] Its role in dampening T-cell receptor (TCR) signaling makes it a compelling target for cancer immunotherapy.[3][4] By inhibiting HPK1, the aim is to restore and enhance the anti-tumor immune response. Hpk1-IN-25 is a potent and selective small molecule inhibitor of HPK1, identified as a promising candidate for further preclinical and clinical investigation. This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of this compound and related compounds.
Discovery and Synthesis
This compound, also referred to as "example 94" in patent literature, belongs to a class of pyrrolo[2,3-b]pyridine and pyrrolo[2,3-b]pyrazine derivatives designed as HPK1 inhibitors.[5][6] The discovery of this class of inhibitors likely involved high-throughput screening of compound libraries followed by structure-activity relationship (SAR) studies to optimize potency and selectivity.[7]
Chemical Synthesis
The synthesis of this compound and its analogs generally follows a convergent synthetic route. While the specific details for this compound are proprietary, a general synthetic scheme for related 7H-pyrrolo[2,3-d]pyrimidine derivatives has been described.[4][8] The core scaffold is typically constructed through a series of cyclization and functionalization reactions. A representative, though not specific, synthetic approach is outlined below.
Experimental Protocol: General Synthesis of Pyrrolo[2,3-b]pyridine Core
A common method for the synthesis of the pyrrolo[2,3-b]pyridine core involves the palladium-catalyzed Sonogashira coupling of a substituted 2-aminopyridine with a terminal alkyne. This is followed by a cyclization reaction to form the pyrrole ring. Subsequent functionalization at various positions of the core structure allows for the introduction of different substituents to optimize the compound's properties.
-
Sonogashira Coupling: A mixture of a di-substituted 2-aminopyridine (1 equivalent), a terminal alkyne (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a copper(I) salt like CuI (0.1 equivalents) in a suitable solvent (e.g., a mixture of toluene and water) is degassed and heated under an inert atmosphere. A base, such as triethylamine or diisopropylamine, is added, and the reaction is stirred at an elevated temperature until completion.
-
Cyclization: The resulting 2-amino-3-alkynylpyridine is then subjected to a cyclization reaction to form the pyrrolo[2,3-b]pyridine core. This can be achieved by heating in the presence of a base, such as potassium tert-butoxide, in a high-boiling solvent like N,N-dimethylformamide (DMF).
-
Functionalization: The core structure can be further modified. For instance, the pyrrole nitrogen can be alkylated or arylated, and other positions on the pyridine and pyrrole rings can be halogenated and subsequently used for cross-coupling reactions to introduce a variety of substituents.
-
Final Compound Synthesis: The final step typically involves the coupling of a functionalized pyrrolo[2,3-b]pyridine intermediate with another key building block, often via a nucleophilic aromatic substitution or a cross-coupling reaction, to yield the final inhibitor.
-
Purification: The final product is purified by standard techniques such as column chromatography on silica gel, followed by recrystallization or preparative HPLC to yield the pure compound. The structure and purity are confirmed by analytical methods such as NMR, LC-MS, and HRMS.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the kinase activity of HPK1. The primary mechanism of action of HPK1 inhibitors is the competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of its downstream substrates.[2]
HPK1 Signaling Pathway
HPK1 is a key negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[2][9] This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately results in the ubiquitination and proteasomal degradation of SLP-76. The degradation of SLP-76 dampens the TCR signaling cascade, leading to reduced T-cell activation, proliferation, and cytokine production (e.g., IL-2).[2] By inhibiting HPK1, this compound prevents the phosphorylation and subsequent degradation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell effector functions.
Quantitative Data
The following tables summarize the key quantitative data for this compound and representative compounds from the same class.
| Compound | HPK1 IC50 (nM) | Reference |
| This compound (example 94) | 129 | [5] |
| Assay Type | Endpoint | Typical Potency Range for HPK1 Inhibitors | Reference |
| Cellular pSLP-76 Assay | EC50 | 10 - 500 nM | [9] |
| IL-2 Release Assay | EC50 | 50 - 1000 nM | [9] |
| Kinase Selectivity Panel | S-Score (10) | < 0.05 | [10] |
Experimental Protocol: HPK1 Kinase Inhibition Assay (Biochemical)
This assay determines the in vitro potency of a compound against the HPK1 enzyme.
-
Reagents and Materials: Recombinant human HPK1 enzyme, a suitable substrate (e.g., myelin basic protein or a synthetic peptide), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. The inhibitor (this compound) is serially diluted to various concentrations. b. The HPK1 enzyme is incubated with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature in a kinase reaction buffer. c. The kinase reaction is initiated by the addition of the substrate and ATP. d. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C. e. The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a luminescence-based detection reagent.
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
Experimental Protocol: Cellular pSLP-76 Target Engagement Assay
This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context.
-
Cell Line: Jurkat T-cells or primary human T-cells are commonly used.
-
Procedure: a. Cells are pre-incubated with serial dilutions of the inhibitor for a specified time (e.g., 1-2 hours). b. T-cell receptor signaling is stimulated using an anti-CD3 antibody. c. After a short stimulation period (e.g., 5-15 minutes), the cells are lysed. d. The level of phosphorylated SLP-76 (pSLP-76) in the cell lysate is quantified using a sensitive immunoassay, such as ELISA or a bead-based assay (e.g., AlphaLISA® or HTRF®).
-
Data Analysis: The pSLP-76 signal is normalized to the total protein concentration and plotted against the inhibitor concentration to determine the EC50 value.
Preclinical Development
While specific in vivo data for this compound is not publicly available, the preclinical development of HPK1 inhibitors typically involves assessing their pharmacokinetic (PK) properties and in vivo efficacy in syngeneic mouse tumor models.
Pharmacokinetics
The pharmacokinetic profile of a lead compound is crucial for its development. Key parameters evaluated include:
-
Absorption: Oral bioavailability is a desirable property.
-
Distribution: The volume of distribution indicates how the compound distributes into tissues.
-
Metabolism: In vitro and in vivo studies are conducted to identify major metabolites and metabolic pathways.
-
Excretion: The routes and rate of elimination of the compound and its metabolites are determined.
In Vivo Efficacy
The anti-tumor activity of HPK1 inhibitors is evaluated in syngeneic mouse models, where mice with a competent immune system are implanted with a tumor cell line.
Experimental Protocol: In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Animal Model: A suitable mouse strain (e.g., C57BL/6) is inoculated with a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment groups: vehicle control, the HPK1 inhibitor as a monotherapy, an immune checkpoint inhibitor (e.g., anti-PD-1) as a monotherapy, and the combination of the HPK1 inhibitor and the immune checkpoint inhibitor. The HPK1 inhibitor is typically administered orally.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly throughout the study. TGI is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Survival: The overall survival of the mice in each group is monitored.
-
-
Pharmacodynamic (PD) Biomarkers: At the end of the study, tumors and spleens may be harvested to analyze immune cell infiltration and activation status (e.g., by flow cytometry) and to measure the levels of pSLP-76 in T-cells.
Conclusion
This compound is a promising HPK1 inhibitor with the potential to enhance anti-tumor immunity. Its development is based on a strong scientific rationale for targeting the HPK1 signaling pathway. Further preclinical studies are necessary to fully characterize its efficacy, safety, and pharmacokinetic profile to support its advancement into clinical trials. The methodologies and data presented in this guide provide a technical foundation for researchers and drug developers working in the field of immuno-oncology and kinase inhibitor development.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TW202039483A - Pyrrolo[2,3-b]pyridines as hpk1 inhibitor and the use thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-25: A Technical Guide to its Mechanism of Action in T Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T cell function. Its inhibition presents a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. Hpk1-IN-25 is a potent inhibitor of HPK1 with an enzymatic IC50 of 129 nM.[1][2] This technical guide delineates the mechanism of action of this compound in T cells, providing a comprehensive overview of the underlying signaling pathways, quantitative data from representative HPK1 inhibitors, and detailed experimental protocols for key assays.
The Role of HPK1 in T Cell Receptor (TCR) Signaling: A Negative Feedback Loop
Upon T cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T cell activation, proliferation, and effector functions. HPK1 plays a pivotal role in dampening this signal, acting as an intracellular immune checkpoint.
The canonical TCR signaling pathway involves the activation of LCK and ZAP-70 tyrosine kinases, leading to the phosphorylation of key adaptor proteins, including Linker for Activation of T cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This signalosome formation is crucial for downstream events such as calcium flux and activation of transcription factors like NFAT and AP-1, which drive the expression of pro-inflammatory cytokines such as Interleukin-2 (IL-2).
HPK1 is recruited to the TCR signaling complex and, upon activation, phosphorylates SLP-76 at a specific serine residue, Ser376.[3][4] This phosphorylation event creates a binding site for 14-3-3 proteins. The recruitment of 14-3-3 proteins to SLP-76 is thought to sterically hinder further downstream signaling and may lead to the ubiquitination and subsequent proteasomal degradation of SLP-76.[3][4] This action effectively terminates the TCR signal, thus attenuating T cell activation.
Mechanism of Action of this compound
This compound, as a potent HPK1 inhibitor, directly targets the kinase activity of HPK1. By binding to the ATP-binding pocket of HPK1, it prevents the phosphorylation of its downstream target, SLP-76. The inhibition of HPK1 by this compound and similar molecules leads to the following key effects in T cells:
-
Sustained TCR Signaling: By preventing the phosphorylation of SLP-76 at Ser376, this compound preserves the integrity of the TCR signalosome, leading to a more robust and sustained signal.
-
Enhanced T Cell Activation and Proliferation: The strengthened TCR signal translates into increased expression of T cell activation markers, such as CD69 and CD25, and enhanced T cell proliferation.
-
Increased Cytokine Production: Inhibition of HPK1 results in a significant increase in the production of key pro-inflammatory cytokines, including IL-2 and Interferon-gamma (IFN-γ), which are critical for an effective anti-tumor immune response.[3]
-
Synergy with Checkpoint Blockade: Pharmacological inhibition of HPK1 has been shown to synergize with anti-PD-1 therapy, suggesting a complementary mechanism to overcome T cell exhaustion.[5]
The following diagram illustrates the HPK1 signaling pathway in T cells and the mechanism of action of this compound.
Quantitative Data for HPK1 Inhibitors
Table 1: Biochemical Potency of Representative HPK1 Inhibitors
| Compound | HPK1 Enzymatic IC50 | Reference |
| This compound | 129 nM | [1][2] |
| Compound 1 | 120 nM | [3] |
| Compound 2 | ~20 nM | [3] |
| GNE-1858 | - | [5] |
| KHK-6 | 20 nM | [5] |
Table 2: Cellular Activity of Representative HPK1 Inhibitors in T Cells
| Compound | Assay | Cell Type | Readout | Effect | Reference |
| Compound 1 | pSLP-76 (Ser376) Inhibition | Jurkat T cells | IC50 | 120 nM | [3] |
| Compound 1 | IL-2 Production | Human PBMCs | EC50 | ~200 nM | [3] |
| Compound 1 | IFN-γ Production | Human PBMCs | - | Increased production | [3] |
| HPK1 Inhibitor | pSLP-76 (S376) Inhibition | Primary Human CD8+ T cells | IC50 | Concentration-dependent decrease | [6] |
| HPK1 Inhibitor | IL-2 Secretion | Primary Human CD8+ T cells | - | Concentration-dependent increase | [6] |
| HPK1 Inhibitor | IFN-γ Secretion | Primary Human CD8+ T cells | - | Increased secretion | [6] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of HPK1 inhibitors like this compound in T cells.
Biochemical HPK1 Kinase Assay (TR-FRET)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of HPK1.
-
Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is used to detect the phosphorylation of a substrate peptide by HPK1.
-
Materials:
-
Recombinant human HPK1 enzyme.
-
Biotinylated peptide substrate (e.g., a peptide containing the SLP-76 Ser376 phosphorylation site).
-
Europium-labeled anti-phosphoserine antibody (donor).
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).
-
ATP.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test compound (e.g., this compound) at various concentrations.
-
-
Procedure:
-
Add HPK1 enzyme to the wells of a microplate containing the test compound or DMSO vehicle control.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled anti-phosphoserine antibody and streptavidin-conjugated acceptor).
-
Incubate to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio and determine the IC50 value of the test compound by fitting the data to a dose-response curve.
-
Cellular Phospho-SLP-76 (Ser376) Assay
This assay measures the ability of an HPK1 inhibitor to block the phosphorylation of its direct target, SLP-76, in a cellular context.
-
Principle: T cells (e.g., Jurkat cells or primary human T cells) are stimulated to activate the TCR pathway, and the level of phosphorylated SLP-76 at Ser376 is quantified, typically by flow cytometry or ELISA.
-
Materials:
-
Jurkat T cells or isolated primary human T cells.
-
Cell culture medium.
-
T cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies).
-
Test compound (e.g., this compound) at various concentrations.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibody specific for phospho-SLP-76 (Ser376).
-
Flow cytometer.
-
-
Procedure:
-
Pre-incubate T cells with various concentrations of the test compound or DMSO vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the T cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes) to induce SLP-76 phosphorylation.
-
Fix the cells with a suitable fixation buffer (e.g., paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., methanol or a saponin-based buffer).
-
Stain the cells with the fluorescently labeled anti-phospho-SLP-76 (Ser376) antibody.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phospho-SLP-76 signal and determine the IC50 of the compound.
-
T Cell Proliferation Assay
This assay assesses the functional consequence of HPK1 inhibition on T cell proliferation.
-
Principle: T cell proliferation is measured in response to TCR stimulation in the presence or absence of an HPK1 inhibitor. Proliferation can be quantified by various methods, such as CFSE dye dilution or incorporation of a labeled nucleotide (e.g., BrdU or ³H-thymidine).
-
Materials:
-
Isolated primary human T cells.
-
CFSE (Carboxyfluorescein succinimidyl ester) dye.
-
T cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies).
-
Test compound (e.g., this compound) at various concentrations.
-
Cell culture medium.
-
Flow cytometer.
-
-
Procedure:
-
Label T cells with CFSE dye.
-
Culture the CFSE-labeled T cells in the presence of various concentrations of the test compound or DMSO vehicle control.
-
Stimulate the T cells with anti-CD3/CD28 antibodies.
-
Incubate the cells for several days (e.g., 3-5 days) to allow for cell division.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.
-
Quantify the percentage of proliferated cells.
-
Cytokine Release Assay
This assay measures the effect of HPK1 inhibition on the production of key effector cytokines by T cells.
-
Principle: T cells are stimulated in the presence of an HPK1 inhibitor, and the concentration of secreted cytokines (e.g., IL-2, IFN-γ) in the culture supernatant is measured by ELISA or a multiplex bead-based assay (e.g., Luminex).
-
Materials:
-
Isolated primary human T cells or PBMCs.
-
T cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies).
-
Test compound (e.g., this compound) at various concentrations.
-
Cell culture medium.
-
ELISA kits or multiplex bead-based assay kits for the cytokines of interest.
-
Plate reader for ELISA or a Luminex instrument.
-
-
Procedure:
-
Culture T cells or PBMCs with various concentrations of the test compound or DMSO vehicle control.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Incubate the cells for a specified time (e.g., 24-72 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines in the supernatants according to the manufacturer's protocol for the chosen assay (ELISA or multiplex).
-
Determine the EC50 for cytokine enhancement.
-
Conclusion
This compound is a potent inhibitor of HPK1, a key negative regulator of T cell activation. Its mechanism of action involves the direct inhibition of HPK1 kinase activity, leading to the prevention of SLP-76 phosphorylation at Ser376. This restores and enhances TCR signaling, resulting in increased T cell activation, proliferation, and effector cytokine production. The data from representative HPK1 inhibitors and the detailed experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this compound and other molecules in this class for cancer immunotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arcusbio.com [arcusbio.com]
Hpk1-IN-25: A Technical Guide to a Novel Immunomodulatory Agent in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of anti-tumor immunity. Its inhibition represents a promising therapeutic strategy to enhance the efficacy of cancer immunotherapies. This technical guide provides an in-depth overview of Hpk1-IN-25, a small molecule inhibitor of HPK1, and its potential role in cancer immunology. While specific preclinical in vivo data for this compound is not extensively published, this document consolidates available biochemical data, outlines the broader mechanisms of HPK1 inhibition, and provides detailed experimental protocols to facilitate further research and development in this area.
Introduction to HPK1 in Cancer Immunology
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a crucial intracellular checkpoint that attenuates T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, such as SLP-76.[3][4] This phosphorylation event leads to the recruitment of the 14-3-3 protein, resulting in the ubiquitination and degradation of SLP-76, thereby dampening T-cell activation, proliferation, and cytokine production.[3]
In the tumor microenvironment, chronic antigen exposure and suppressive factors can lead to T-cell exhaustion, a state of dysfunction characterized by reduced effector functions. HPK1 activity contributes to this exhausted phenotype. Genetic knockout or pharmacological inhibition of HPK1 has been shown to reinvigorate T-cell responses, leading to enhanced tumor control in preclinical models.[5][6] Therefore, small molecule inhibitors targeting HPK1, such as this compound, are being actively investigated as a novel class of immuno-oncology agents.
This compound and Other HPK1 Inhibitors: Quantitative Data
This compound is a potent inhibitor of HPK1 with a reported enzymatic half-maximal inhibitory concentration (IC50) in the nanomolar range. While comprehensive in vivo efficacy data for this compound is limited in the public domain, the biochemical potency and data from other well-characterized HPK1 inhibitors provide a strong rationale for its further investigation.
Table 1: Biochemical Potency of Selected HPK1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | HPK1 | 129 | Enzymatic Assay | [7] |
| Compound 1 | HPK1 | <10 | Enzymatic Assay | [1] |
| NDI-101150 | HPK1 | Not Disclosed | - | [2] |
| BGB-15025 | HPK1 | Not Disclosed | - | [2] |
Table 2: Preclinical Efficacy of Representative HPK1 Inhibitors (Illustrative Examples)
| Compound | Cancer Model | Dosing | Outcome | Reference |
| Compound 1 | Syngeneic mouse models | Not Disclosed | Enhanced anti-tumor T-cell activity | [1] |
| NDI-101150 | Advanced solid tumors | Oral | Early signs of efficacy in Phase 1/2 trial | [2] |
| BGB-15025 | Advanced solid tumors | Oral | Objective response rate of 18.4% in combination with anti-PD-1 | [2] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of the HPK1 kinase domain. This prevents the autophosphorylation and activation of HPK1, thereby blocking its downstream signaling cascade.
By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, leading to the stabilization of the TCR signaling complex and sustained downstream signaling. This results in enhanced T-cell activation, increased production of effector cytokines such as IL-2 and IFN-γ, and augmented T-cell proliferation.
Experimental Protocols
The following section provides detailed methodologies for key experiments to evaluate the activity of this compound.
In Vitro HPK1 Kinase Assay
This protocol describes a biochemical assay to determine the in vitro potency of this compound against the HPK1 enzyme.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit
-
This compound
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of recombinant HPK1 enzyme solution.
-
Add 2 µL of a substrate/ATP mix (containing MBP and ATP).
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: T-Cell Activation and Cytokine Production
This protocol assesses the effect of this compound on T-cell activation and cytokine release in primary human T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD3/CD28 Dynabeads or plate-bound anti-CD3/anti-CD28 antibodies
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS
-
ELISA or Luminex kits for IL-2 and IFN-γ detection
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-CD69, anti-CD25)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the T-cells by adding CD3/CD28 Dynabeads or by plating on antibody-coated plates.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-2 and IFN-γ using ELISA or Luminex assays according to the manufacturer's instructions.
-
-
Activation Marker Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against CD4, CD8, CD69, and CD25.
-
Analyze the expression of activation markers on CD4+ and CD8+ T-cell populations using a flow cytometer.
-
In Vivo Syngeneic Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of an HPK1 inhibitor in a syngeneic mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Murine tumor cell line (e.g., MC38 colorectal adenocarcinoma)
-
This compound formulated for in vivo administration
-
Anti-PD-1 antibody (optional, for combination studies)
-
Calipers for tumor measurement
-
Materials for tissue processing and flow cytometry
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 MC38 cells into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound (dose and schedule to be determined by pharmacokinetic studies)
-
Anti-PD-1 antibody
-
This compound in combination with anti-PD-1
-
-
Efficacy Assessment: Continue treatment and monitor tumor growth until tumors in the control group reach a predetermined endpoint. Record survival data.
-
Ex Vivo Analysis: At the end of the study, harvest tumors, spleens, and tumor-draining lymph nodes. Prepare single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., CD4+, CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells).
Logical Framework for HPK1 Inhibition in Cancer Immunology
The therapeutic rationale for targeting HPK1 is based on a clear logical framework that connects molecular inhibition to an enhanced anti-tumor immune response.
Conclusion and Future Directions
This compound is a promising small molecule inhibitor of HPK1 with the potential to enhance anti-tumor immunity. By blocking the negative regulatory function of HPK1 in T-cells, this compound can unleash a more robust and sustained immune response against cancer. Further preclinical studies are warranted to fully characterize its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination with other immunotherapies, such as checkpoint inhibitors. The experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other HPK1 inhibitors as a novel class of cancer therapeutics.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. arcusbio.com [arcusbio.com]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Hpk1-IN-25 and the HPK1 Signaling Pathway: A Technical Guide for Drug Development Professionals
Introduction to Hematopoietic Progenitor Kinase 1 (HPK1)
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T cells, B cells, and dendritic cells (DCs).[1][2][3] It is a member of the Ste20 family of kinases and functions as a critical negative regulator of immune responses.[2][4] Upon activation of lymphocyte antigen receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR), HPK1 is engaged to attenuate the downstream signaling cascade, effectively acting as an intracellular immune checkpoint.[1][2][5][6] This negative feedback role, combined with its restricted expression in the hematopoietic lineage, makes HPK1 a compelling therapeutic target for enhancing anti-tumor immunity in the field of immuno-oncology.[7][8][9]
The HPK1 Signaling Pathway
The signaling mechanism of HPK1 is best understood in the context of T-cell activation.[4][5]
-
Recruitment and Activation : Following TCR engagement with an antigen, HPK1 is recruited to a signaling complex at the cell membrane.[1] This recruitment is mediated by interactions with adaptor proteins, primarily the Linker for Activated T-cells (LAT) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[4][6][10] Within this complex, HPK1 is activated through phosphorylation by upstream kinases like ZAP-70.[4]
-
Downstream Negative Regulation : Once active, HPK1 phosphorylates key downstream substrates to dampen the immune response. Its most critical substrate in T-cells is the adaptor protein SLP-76 at the serine 376 residue (S376).[1][3]
-
SLP-76 Phosphorylation and Degradation : Phosphorylation of SLP-76 by HPK1 creates a binding site for the 14-3-3 family of proteins.[1] The binding of 14-3-3 to phosphorylated SLP-76 leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1]
-
Signal Attenuation : The degradation of SLP-76 destabilizes the entire TCR signaling complex, which in turn attenuates downstream pathways, including the activation of Phospholipase C gamma 1 (PLCγ1) and the Extracellular signal-regulated kinase (ERK) MAP kinase pathway.[1][10] This ultimately leads to reduced T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2).[1][10]
A similar mechanism exists in B-cells, where HPK1 phosphorylates the SLP-76 homolog, B-cell Linker Protein (BLNK), to negatively regulate BCR signaling.[3][7] Furthermore, loss of HPK1 in dendritic cells (DCs) enhances their antigen presentation capabilities, leading to a more potent anti-tumor immune response.[7][11]
Caption: TCR-mediated HPK1 signaling pathway and point of intervention for this compound.
This compound: A Small Molecule Inhibitor
This compound is a small molecule inhibitor of HPK1, identified as a pyrrolo[2,3-b]pyridine or pyrrolo[2,3-b]pyrazine derivative.[12] It is designed to competitively bind to the ATP-binding site of HPK1, thereby blocking its kinase activity. By inhibiting HPK1, this compound is expected to prevent the phosphorylation and subsequent degradation of SLP-76, leading to sustained TCR signaling and enhanced T-cell effector functions.
Quantitative Data
The primary reported quantitative measure for this compound is its in vitro enzymatic inhibitory activity.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | HPK1 | Enzymatic Activity | 129 | [12][13][14] |
Experimental Protocols
Characterizing the activity of an HPK1 inhibitor like this compound involves a series of biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HPK1.
Objective: To determine the IC50 value of this compound against HPK1.
Materials:
-
Recombinant human HPK1 enzyme.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Substrate: A suitable peptide substrate for HPK1 (e.g., a fragment of SLP-76) or a generic substrate like myelin basic protein (MBP).
-
[γ-32P]ATP or [γ-33P]ATP (radiolabeled ATP).
-
This compound serially diluted in DMSO.
-
96-well filter plates (e.g., phosphocellulose).
-
Scintillation counter and scintillation fluid.
Methodology:
-
Prepare a reaction mixture in the kinase buffer containing the recombinant HPK1 enzyme and the peptide substrate.
-
Add serially diluted this compound (or DMSO as a vehicle control) to the wells of the 96-well plate.
-
Dispense the enzyme/substrate mixture into the wells.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP will be washed away.
-
Wash the wells multiple times with a wash buffer (e.g., dilute phosphoric acid).
-
Dry the plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.
Primary Human T-Cell Activation Assay (IL-2 Production)
This cell-based assay evaluates the functional consequence of HPK1 inhibition on a key T-cell effector function: cytokine production.[9]
Objective: To measure the effect of this compound on IL-2 production in stimulated primary human T-cells.
Materials:
-
Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs) or purified primary T-cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
T-cell stimulation reagents: plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
This compound serially diluted in DMSO.
-
Human IL-2 ELISA kit.
-
96-well flat-bottom cell culture plates.
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-2 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before use.
-
Cell Plating: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Plate the cells (or purified T-cells) in the anti-CD3 coated plate at a density of 1-2 x 10^5 cells/well.
-
Compound Treatment: Add serially diluted this compound to the wells. Include a DMSO vehicle control.
-
Stimulation: Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all wells (except for an unstimulated control) to provide co-stimulation.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant from each well.
-
IL-2 Measurement: Quantify the concentration of IL-2 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the concentration of this compound to determine the dose-dependent effect of the inhibitor on T-cell activation.
Caption: A typical experimental workflow for assessing T-cell activation via IL-2 production.
Conclusion
HPK1 is a well-validated, intracellular immune checkpoint that negatively regulates signaling in multiple hematopoietic cell types. Its inhibition presents a promising strategy for enhancing anti-tumor immunity. Small molecule inhibitors like this compound, which block the kinase activity of HPK1, can reverse this negative regulation, leading to heightened T-cell activation and cytokine production. The technical protocols outlined provide a foundational framework for the preclinical characterization of such inhibitors, enabling researchers and drug developers to quantify their potency and cellular efficacy en route to developing novel cancer immunotherapies.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 8. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - Immunomart [immunomart.org]
- 14. mybiosource.com [mybiosource.com]
Hpk1-IN-25: A Technical Guide to Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, making it a compelling target for immuno-oncology therapies. HPK1 is predominantly expressed in hematopoietic cells and functions downstream of the T-cell receptor (TCR) and B-cell receptor (BCR) to attenuate signaling pathways that lead to immune cell activation, proliferation, and cytokine production. Pharmacological inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity.
This technical guide focuses on Hpk1-IN-25, a small molecule inhibitor of HPK1. It provides a comprehensive overview of the methodologies and data required to characterize the target engagement and functional activity of this and similar compounds. While specific cellular and functional data for this compound are not extensively available in the public domain, this guide will utilize its known biochemical potency and supplement with representative data from other well-characterized HPK1 inhibitors to illustrate the validation process.
This compound: Compound Profile
This compound is a pyrrolo[2,3-b]pyridine-based inhibitor of HPK1. The primary available quantitative data for this compound is its in vitro enzymatic inhibitory activity.
Table 1: Biochemical Potency of this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | HPK1 | Enzymatic Assay | 129 | [1][2][3] |
HPK1 Signaling Pathway
Understanding the HPK1 signaling cascade is crucial for designing and interpreting target engagement and validation studies. Upon TCR activation, HPK1 is recruited to the immunological synapse and, once activated, phosphorylates key downstream substrates, leading to the dampening of the immune response. A primary and well-validated substrate is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). Phosphorylation of SLP-76 at Serine 376 by HPK1 leads to its subsequent ubiquitination and degradation, thereby disrupting the formation of the active signaling complex required for T-cell activation. Inhibition of HPK1 prevents this phosphorylation event, leading to sustained SLP-76 signaling and enhanced T-cell function.
Target Engagement and Validation Workflow
A systematic approach is required to validate the on-target activity of an HPK1 inhibitor like this compound, moving from biochemical assays to cellular and functional readouts.
Experimental Protocols and Representative Data
Cellular Target Engagement: pSLP-76 Inhibition Assay
To confirm that this compound engages and inhibits HPK1 within a cellular context, a key experiment is to measure the inhibition of phosphorylation of its direct substrate, SLP-76, at serine 376. This can be performed in cell lines such as Jurkat (a human T-lymphocyte line) or in primary human peripheral blood mononuclear cells (PBMCs).
Table 2: Representative Cellular pSLP-76 Inhibition Data for a Potent HPK1 Inhibitor
| Compound | Cell Type | Assay | EC50 (nM) |
| Representative HPK1 Inhibitor | Jurkat | pSLP-76 (Ser376) Flow Cytometry | 3 |
| Representative HPK1 Inhibitor | Human PBMCs | pSLP-76 (Ser376) ELISA | 32-78 |
Note: Specific pSLP-76 inhibition data for this compound is not publicly available. The data presented are from other published potent and selective HPK1 inhibitors to illustrate expected potency.[4][5]
Detailed Protocol: pSLP-76 Inhibition by Flow Cytometry in Jurkat Cells
1. Cell Culture and Stimulation:
-
Culture Jurkat E6.1 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plate Jurkat cells at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Pre-incubate cells with a serial dilution of this compound or vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Stimulate the T-cell receptor by adding anti-CD3/CD28 antibodies (e.g., Dynabeads™ Human T-Activator CD3/CD28) for 15-30 minutes at 37°C.
2. Fixation and Permeabilization:
-
Fix the cells by adding a formaldehyde-based fixation buffer for 10 minutes at room temperature.
-
Permeabilize the cells by adding a methanol-based permeabilization buffer and incubating for 30 minutes on ice.
3. Staining:
-
Wash the cells twice with staining buffer (e.g., PBS with 2% FBS).
-
Stain the cells with a fluorescently conjugated antibody against phospho-SLP-76 (Ser376) for 1 hour at room temperature in the dark.
-
Wash the cells twice with staining buffer.
4. Data Acquisition and Analysis:
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Gate on the live, single-cell population.
-
Determine the median fluorescence intensity (MFI) of the pSLP-76 signal for each concentration of the inhibitor.
-
Normalize the MFI values to the vehicle control and plot the dose-response curve to calculate the EC50 value.
Functional Cellular Assay: IL-2 Production
A key functional consequence of relieving HPK1-mediated inhibition is the enhanced production of effector cytokines, such as Interleukin-2 (IL-2), by activated T-cells.
Table 3: Representative Functional Cellular Data for a Potent HPK1 Inhibitor
| Compound | Cell Type | Assay | EC50 (nM) |
| Representative HPK1 Inhibitor | Human PBMCs | IL-2 Production (ELISA) | 1.5-226 |
Note: Specific IL-2 production data for this compound is not publicly available. The data presented are from other published potent and selective HPK1 inhibitors and show a range of reported potencies.[4][5]
Detailed Protocol: IL-2 Production Assay in Human PBMCs
1. Isolation and Culture of PBMCs:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
2. Cell Stimulation and Treatment:
-
Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Pre-incubate cells with a serial dilution of this compound or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with anti-CD3/CD28 antibodies for 48-72 hours at 37°C in a 5% CO2 incubator.
3. Supernatant Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant from each well.
-
Quantify the concentration of IL-2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
4. Data Analysis:
-
Generate a standard curve using the recombinant IL-2 provided in the ELISA kit.
-
Calculate the concentration of IL-2 in each sample based on the standard curve.
-
Plot the IL-2 concentration as a function of the inhibitor concentration and fit a dose-response curve to determine the EC50 value.
Conclusion
The validation of a targeted inhibitor like this compound requires a multi-faceted approach that bridges its biochemical activity with cellular target engagement and functional consequences. While the publicly available data on this compound is currently limited to its enzymatic IC50, the experimental framework and representative data provided in this guide offer a clear roadmap for the comprehensive evaluation of this and other novel HPK1 inhibitors. The assays described, from measuring the direct phosphorylation of SLP-76 to quantifying the downstream functional output of IL-2 production, are essential for confirming the mechanism of action and therapeutic potential of these promising immuno-oncology drug candidates. Further studies are warranted to fully elucidate the cellular and in vivo efficacy of this compound.
References
Exploring the function of HPK1 in immune regulation
An In-depth Technical Guide to the Function of Hematopoietic Progenitor Kinase 1 (HPK1) in Immune Regulation
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] As a member of the Ste20 kinase family, HPK1 is a critical intracellular negative regulator of immune responses.[3][4] It plays a pivotal role in modulating signal transduction pathways in various immune cells, including T cells, B cells, and dendritic cells (DCs).[3][5][6][7] By acting as a crucial checkpoint, HPK1 attenuates the activation signals originating from the T cell receptor (TCR) and B cell receptor (BCR), thereby maintaining immune homeostasis.[6][8]
Recent research has highlighted HPK1's role in tumor immunology. By dampening anti-tumor immune responses, HPK1 can be exploited by cancers to evade immune surveillance.[8][9] This has positioned HPK1 as a compelling therapeutic target for immuno-oncology.[10][11] The development of small molecule inhibitors targeting HPK1's kinase activity aims to unleash the full potential of the immune system against cancer.[8][12] This guide provides a comprehensive overview of HPK1's function, its signaling pathways, quantitative effects on immune cells, and detailed experimental protocols for its study.
HPK1 Function in T Lymphocytes
HPK1 is a key negative feedback regulator in T cell receptor (TCR) signaling.[12][13] Upon TCR engagement, HPK1 is recruited to the plasma membrane and integrated into the signaling complex by adaptor proteins, most notably the Linker for Activation of T cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[14][15][16] Once activated, HPK1 phosphorylates SLP-76 at serine 376.[1][2][13][17] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][13] The disruption of the SLP-76 signalosome effectively terminates the TCR signal, attenuating downstream pathways such as the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[1][14]
Genetic ablation or pharmacological inhibition of HPK1 in T cells leads to a state of hyper-responsiveness.[10] HPK1-deficient T cells exhibit enhanced proliferation, increased production of Th1 cytokines like IL-2 and IFN-γ, and sustained activation of downstream signaling pathways upon TCR stimulation.[10][13][18]
HPK1 Function in B Lymphocytes
Analogous to its role in T cells, HPK1 negatively regulates B cell receptor (BCR) signaling.[1][9] Following BCR stimulation, HPK1 is activated through its interaction with the B cell linker protein (BLNK), a homolog of SLP-76.[19][20][21] Activated HPK1 phosphorylates BLNK on threonine 152, which facilitates the binding of 14-3-3 proteins and leads to the ubiquitination and subsequent degradation of BLNK.[20][21] This action dampens downstream signaling cascades, including the activation of MAPKs (ERK, p38, JNK) and IκB kinase.[20][21] Consequently, HPK1-deficient B cells exhibit hyper-proliferation and enhanced activation upon BCR ligation.[20][21][22]
HPK1 Function in Dendritic Cells (DCs)
HPK1 also acts as a negative regulator of dendritic cell (DC) activation and function.[23] Studies using HPK1-deficient (HPK1-/-) bone marrow-derived DCs (BMDCs) have revealed that these cells are superior in stimulating T cell proliferation compared to their wild-type counterparts.[23][24] Matured HPK1-/- BMDCs exhibit higher expression levels of co-stimulatory molecules such as CD80 and CD86, and the MHC class II molecule I-A(b).[23][24] Furthermore, they produce greater amounts of pro-inflammatory cytokines, including IL-12, IL-1β, TNF-α, and IL-6.[23][24] HPK1-/- BMDCs are also significantly more resistant to LPS-induced apoptosis.[23][24] These enhanced characteristics make HPK1-deficient DCs more effective at priming anti-tumor immune responses, highlighting HPK1 as a potential target for improving DC-based cancer immunotherapies.[10][23][24]
HPK1 in Regulatory T Cells (Tregs)
The function of HPK1 extends to regulatory T cells (Tregs). Loss of HPK1 in Tregs impairs their suppressive function.[13] HPK1−/− Tregs are less capable of inhibiting the proliferation of effector T cells.[9][13] Upon TCR engagement, these cells display elevated and sustained phosphorylation of Erk and the NF-κB subunit p65/RelA.[13] Moreover, HPK1−/− Tregs exhibit an atypical cytokine expression profile, producing pro-inflammatory cytokines and chemokines such as IL-2, IFN-γ, CCL3, and CCL4, which are not characteristic of normal Treg function.[9][13] This suggests that HPK1 is important for maintaining the functional integrity and suppressive phenotype of Tregs.[13]
Quantitative Data on HPK1 Function
The functional consequences of HPK1 loss or inhibition have been quantified across various studies. The following tables summarize key findings.
Table 1: Effects of HPK1 Deficiency on Dendritic Cell Phenotype and Function
| Parameter | Cell Type | Condition | Observation | Reference(s) |
| Co-stimulatory Molecules | HPK1-/- BMDCs | LPS-matured | Higher expression of CD80, CD86, I-Ab vs. WT | [23],[24] |
| Pro-inflammatory Cytokines | HPK1-/- BMDCs | LPS-matured | Increased production of IL-12, IL-1β, TNF-α, IL-6 vs. WT | [23],[24] |
| T Cell Stimulation | HPK1-/- BMDCs | Co-culture | Superior stimulation of T cell proliferation vs. WT | [23],[24] |
| Apoptosis | HPK1-/- BMDCs | LPS-induced | Significantly resistant to apoptosis vs. WT | [23],[24] |
Table 2: Effects of HPK1 Deficiency/Inhibition on T and B Cell Function
| Parameter | Cell Type | Condition | Observation | Reference(s) |
| IL-2 Production | HPK1-/- Jurkat T cells | Anti-CD3/CD28 | Significantly increased IL-2 production vs. control | [1],[25] |
| IFN-γ Production | HPK1-/- primary human T cells | + pembrolizumab | Enhanced IFN-γ secretion vs. knockout alone | [25] |
| Proliferation | HPK1-/- B cells | Anti-IgM stimulation | Significantly enhanced proliferation vs. WT | [22] |
| Activation Markers (CD69, CD25) | HPK1-/- B cells | Anti-IgM stimulation | Significantly increased expression vs. WT | [22] |
| ERK/PLCγ1 Phosphorylation | HPK1-/- Jurkat T cells | TCR stimulation | Significantly increased and sustained phosphorylation vs. control | [1] |
Table 3: Potency of Select HPK1 Inhibitors
| Inhibitor | Assay Type | IC50 | Reference(s) |
| ISR-05 | Kinase Inhibition Assay | 24.2 ± 5.07 µM | [5],[7] |
| ISR-03 | Kinase Inhibition Assay | 43.9 ± 0.134 µM | [5],[7] |
Experimental Protocols
Detailed methodologies are crucial for studying HPK1 function. Below are protocols for key experiments.
Protocol 1: In Vitro HPK1 Kinase Assay (ADP-Glo™ Method)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[4][26]
Objective: To measure the enzymatic activity of purified HPK1 and assess the potency of small molecule inhibitors.
Materials:
-
Purified recombinant HPK1 enzyme (e.g., amino acids 1-346)[16][26]
-
Kinase Substrate: Myelin Basic Protein (MBP)[26]
-
ATP solution (e.g., 500 µM stock)[26]
-
5x Kinase Assay Buffer (composition may vary, typically includes Tris-HCl, MgCl2, DTT)[26]
-
Test Inhibitor (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent[4]
-
384-well or 96-well white assay plates[26]
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water. Keep on ice.
-
Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and the MBP substrate. The final ATP concentration is typically around 10 µM.[4]
-
Dilute the HPK1 enzyme to the desired working concentration (e.g., 3 ng/µl) in 1x Kinase Assay Buffer.[26] Keep on ice.
-
Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 10%). The final DMSO concentration in the assay should not exceed 1%.[26]
-
-
Kinase Reaction:
-
Add 2.5 µl of the diluted test inhibitor or vehicle (for positive and blank controls) to the appropriate wells of the assay plate.
-
To initiate the reaction, add 10 µl of the diluted HPK1 enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Add 10 µl of 1x Kinase Assay Buffer without enzyme to the "Blank" wells.[26]
-
Add the Master Mix (containing substrate and ATP) to all wells.
-
Incubate the plate at 30°C or room temperature for 45-60 minutes.[4][26]
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µl of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
-
Incubate at room temperature for 40-45 minutes.[26]
-
Add 50 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate at room temperature for another 30-45 minutes.[4][26]
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other measurements.
-
The luminescent signal is directly proportional to HPK1 activity.
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (pSLP-76 Flow Cytometry)
This protocol describes how to measure the phosphorylation of HPK1's direct substrate, SLP-76, in cells to confirm target engagement by an inhibitor.[17]
Objective: To quantify the inhibition of HPK1 kinase activity within a cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T cells.
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
T cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies).
-
HPK1 inhibitor.
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™).
-
Fluorescently conjugated antibody against phospho-SLP-76 (Ser376).
-
Fluorescently conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8).
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Culture PBMCs or Jurkat cells under standard conditions.
-
Pre-incubate cells with various concentrations of the HPK1 inhibitor or vehicle (DMSO) for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-15 minutes) to induce TCR signaling and HPK1 activation.
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding a fixation buffer to stop all enzymatic activity. Incubate for 15-20 minutes at room temperature.
-
Wash the cells with staining buffer (e.g., PBS + 2% FBS).
-
Permeabilize the cells by resuspending them in a permeabilization buffer. This allows antibodies to access intracellular targets.
-
-
Intracellular Staining:
-
Add the fluorescently conjugated anti-pSLP-76 (Ser376) antibody to the permeabilized cells.
-
If using PBMCs, co-stain with antibodies against surface markers like CD3, CD4, or CD8 to gate on specific T cell populations.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Gate on the T cell population of interest (e.g., CD3+ cells).
-
Measure the median fluorescence intensity (MFI) of the pSLP-76 signal in the stimulated vs. unstimulated and inhibitor-treated vs. vehicle-treated samples.
-
A decrease in the pSLP-76 MFI in inhibitor-treated cells indicates successful target engagement.
-
Conclusion
HPK1 has unequivocally emerged as a central negative regulator in the adaptive immune system. Its inhibitory influence spans T cells, B cells, and dendritic cells, making it a critical node for controlling the threshold and duration of immune responses. The detailed molecular mechanisms, particularly the phosphorylation and subsequent degradation of key adaptor proteins like SLP-76 and BLNK, provide a clear rationale for its function. The compelling preclinical data from knockout and kinase-dead models, demonstrating enhanced anti-tumor immunity, firmly establishes HPK1 as a high-value target for cancer immunotherapy.[1][10][14] The ongoing development of selective small molecule inhibitors offers a promising therapeutic strategy to overcome immune suppression within the tumor microenvironment and potentiate the efficacy of existing immunotherapies.[12][15] Continued research and clinical evaluation of these inhibitors will be crucial in translating our understanding of HPK1 biology into tangible benefits for patients.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Hematopoietic Progenitor Kinase 1 in Tumor Immunology: A Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biofeng.com [biofeng.com]
- 5. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation [mdpi.com]
- 6. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 7. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 10. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPK1 Inhibitors - Pipeline Insight, 2025 - Research and Markets [researchandmarkets.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Down-regulation of B cell receptor signaling by hematopoietic progenitor kinase 1 (HPK1)-mediated phosphorylation and ubiquitination of activated B cell linker protein (BLNK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. [PDF] Hematopoietic Progenitor Kinase 1 Is a Negative Regulator of Dendritic Cell Activation | Semantic Scholar [semanticscholar.org]
- 24. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. bpsbioscience.com [bpsbioscience.com]
The Role of Hpk1-IN-25 in T-Cell Activation and Exhaustion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell function. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. Hpk1-IN-25 is a potent inhibitor of HPK1 with a reported IC50 of 129 nM.[1][2][3] This technical guide provides an in-depth overview of the role of HPK1 in T-cell activation and exhaustion, and by extension, the therapeutic potential of inhibitors like this compound. Due to the limited publicly available data specifically on this compound's effects on T-cells, this document will draw upon the broader knowledge of HPK1 function and data from other well-characterized HPK1 inhibitors to illustrate the expected biological consequences and experimental approaches.
Introduction: HPK1 as a Negative Regulator of T-Cell Signaling
HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a key intracellular immune checkpoint that attenuates T-cell receptor (TCR) signaling.[4][5] Upon TCR engagement, HPK1 is recruited to the signaling complex where it becomes activated.[6][7] Its primary substrate in T-cells is the linker for activation of T-cells (LAT) signaling complex component, SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[8] HPK1 phosphorylates SLP-76 at Serine 376, which leads to the recruitment of the 14-3-3 protein and subsequent ubiquitination and proteasomal degradation of SLP-76.[6][7][8] This cascade of events effectively dampens the T-cell activation signal, leading to reduced cytokine production, proliferation, and effector function.[6][9]
Genetic knockout or pharmacological inhibition of HPK1 has been shown to enhance T-cell activation, cytokine production (e.g., IL-2, IFN-γ, TNF-α), and anti-tumor immunity.[10][11][12] Furthermore, HPK1 inhibition can overcome the immunosuppressive tumor microenvironment, for instance, by reversing the inhibitory effects of prostaglandin E2 (PGE2) and adenosine.[13][14] High HPK1 expression has been correlated with increased T-cell exhaustion, making it an attractive target for reinvigorating exhausted T-cells.[5]
This compound: A Potent HPK1 Inhibitor
This compound is a small molecule inhibitor of HPK1 with a reported half-maximal inhibitory concentration (IC50) of 129 nM in enzymatic assays.[1][2][3] While detailed cellular and in vivo studies on this compound are not extensively published, its potency suggests it can serve as a valuable tool for studying the biological consequences of HPK1 inhibition. The following sections will detail the expected effects of potent HPK1 inhibitors like this compound on T-cell function, based on data from other inhibitors.
Data Presentation: Effects of HPK1 Inhibition on T-Cell Function
The following tables summarize quantitative data from studies on various HPK1 inhibitors, which can be considered indicative of the potential effects of this compound.
Table 1: In Vitro Efficacy of HPK1 Inhibitors on T-Cell Activation
| Compound | Assay | Cell Type | Readout | Potency (EC50/IC50) | Reference |
| Compound 1 | IL-2 Production | Human PBMCs | IL-2 ELISA | 226 nM (EC50) | [11] |
| Compound 1 | pSLP-76 Inhibition | Human PBMCs | ELISA | 32 nM (EC50) | [11] |
| BGB-15025 | Kinase Activity | Biochemical | Biochemical Assay | 1.04 nM (IC50) | [10] |
| KHK-6 | Kinase Activity | Biochemical | Biochemical Assay | 20 nM (IC50) | [8] |
| This compound | Kinase Activity | Biochemical | Enzymatic Assay | 129 nM (IC50) | [1][2][3] |
Table 2: Effects of HPK1 Inhibition on T-Cell Cytokine Production and Marker Expression
| Compound | Cell Type | Treatment | Effect on IL-2 | Effect on IFN-γ | Effect on CD69 | Reference |
| Compound 1 | Human CD8+ T-cells | TCR stimulation + Compound 1 | Increased | Increased | Increased | [13] |
| BGB-15025 | T-cells | TCR stimulation + BGB-15025 | Increased | - | - | [10] |
| KHK-6 | Human PBMCs | TCR stimulation + KHK-6 | Increased | Increased | Increased | [8] |
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of HPK1 in negatively regulating the TCR signaling pathway.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical experimental workflow to characterize the effects of an HPK1 inhibitor on T-cell function.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize HPK1 inhibitors. While not specific to this compound, they provide a framework for its evaluation.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of this compound against recombinant HPK1.
-
Methodology: A common method is a radiometric kinase assay (e.g., HotSpot™) or a luminescence-based assay (e.g., Kinase-Glo®).
-
Recombinant human HPK1 enzyme is incubated with a substrate (e.g., Myelin Basic Protein) and ATP.[15]
-
This compound is added at various concentrations.
-
The reaction is allowed to proceed, and the amount of ATP consumed (luminescence-based) or substrate phosphorylation (radiometric) is measured.
-
The percentage of kinase activity inhibition is calculated relative to a DMSO control, and the IC50 value is determined by non-linear regression analysis.[16][17]
-
Cellular Phospho-SLP-76 (Ser376) Assay
-
Objective: To measure the inhibition of HPK1 activity in a cellular context.
-
Methodology:
-
Jurkat T-cells, which endogenously express HPK1, are pre-incubated with varying concentrations of this compound.[18]
-
T-cells are then stimulated with anti-CD3/CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity.[18]
-
Cells are lysed, and the level of phosphorylated SLP-76 at Serine 376 is quantified using methods like Western blotting or a sandwich ELISA with a phospho-specific antibody.[6][18]
-
The EC50 for pSLP-76 inhibition is calculated.
-
T-Cell Proliferation Assay
-
Objective: To assess the effect of this compound on T-cell proliferation.
-
Methodology:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ and CD8+ T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE).
-
The labeled cells are stimulated with anti-CD3/CD28 antibodies in the presence of different concentrations of this compound.
-
After a period of incubation (typically 3-5 days), the dilution of CFSE, which corresponds to cell division, is measured by flow cytometry.
-
A decrease in the CFSE mean fluorescence intensity indicates increased proliferation.
-
Cytokine Production Assay
-
Objective: To measure the impact of this compound on the production of key T-cell cytokines.
-
Methodology:
-
PBMCs or isolated T-cells are stimulated with anti-CD3/CD28 in the presence of this compound.
-
After 24-72 hours, the cell culture supernatant is collected.
-
The concentration of cytokines such as IL-2, IFN-γ, and TNF-α is quantified using Enzyme-Linked Immunosorbent Assay (ELISA), Cytometric Bead Array (CBA), or a multiplex immunoassay platform (e.g., Luminex).[6][19]
-
T-Cell Exhaustion Reversal Assay
-
Objective: To determine if this compound can restore the function of exhausted T-cells.
-
Methodology:
-
T-cells from healthy donors or cancer patients are chronically stimulated in vitro with anti-CD3/CD28 to induce an exhausted phenotype, characterized by high expression of inhibitory receptors like PD-1, TIM-3, and LAG-3, and reduced effector function.
-
These exhausted T-cells are then re-stimulated in the presence or absence of this compound.
-
The restoration of function is assessed by measuring the increase in cytokine production (e.g., IFN-γ) and proliferation.
-
Changes in the expression of exhaustion markers can also be monitored by flow cytometry.
-
Conclusion and Future Directions
HPK1 is a well-validated negative regulator of T-cell activation, and its inhibition represents a compelling strategy to enhance anti-tumor immunity. This compound is a potent inhibitor of HPK1's kinase activity. While specific cellular data for this compound is limited in the public domain, the extensive research on other HPK1 inhibitors strongly suggests that this compound has the potential to augment T-cell activation, increase cytokine production, and potentially reverse T-cell exhaustion.
Future research should focus on a comprehensive characterization of this compound's activity in various in vitro T-cell functional assays and in vivo pre-clinical cancer models. Of particular interest will be its ability to synergize with existing immunotherapies, such as PD-1/PD-L1 checkpoint inhibitors, to further enhance anti-tumor responses. The detailed experimental protocols provided in this guide offer a roadmap for such investigations, which will be crucial in determining the full therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. mybiosource.com [mybiosource.com]
- 4. MX2023000025A - Hpk1 inhibitors and uses thereof. - Google Patents [patents.google.com]
- 5. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 8. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 9. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beonemedinfo.com [beonemedinfo.com]
- 11. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. arcusbio.com [arcusbio.com]
The Structure-Activity Relationship of Hpk1-IN-25: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Hpk1-IN-25, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor signaling, making it a promising target for cancer immunotherapy.[1][2][3][4][5] This document outlines the quantitative data, experimental protocols, and key signaling pathways associated with this compound and its analogs, providing a valuable resource for researchers in the field of drug discovery and development.
Core Compound Data: this compound
This compound, identified as example 94 in patent WO2019238067A1, is a pyrrolo[2,3-b]pyridine derivative with a potent inhibitory activity against the HPK1 enzyme.[6]
| Compound | Structure | HPK1 Enzymatic IC50 (nM) |
| This compound | [Chemical Structure of this compound] | 129[6][7] |
Structure-Activity Relationship (SAR) Insights
The pyrrolo[2,3-b]pyridine and related pyrrolo[2,3-b]pyrazine scaffolds are key pharmacophores for a series of HPK1 inhibitors. The SAR for this class of compounds can be summarized as follows:
-
Core Scaffold: The pyrrolopyridine or pyrrolopyrazine core serves as a hinge-binding motif, essential for anchoring the inhibitor to the ATP-binding site of the kinase.
-
Substitutions at the 5-position: Modifications at this position, often with substituted aryl or heteroaryl groups, play a crucial role in modulating potency and selectivity. The nature and substitution pattern of this ring system can significantly impact interactions with the solvent-exposed region of the kinase.
-
Side Chains: The solubility and pharmacokinetic properties of these inhibitors are often fine-tuned by introducing various side chains, frequently attached to the pyrazole or a similar linker. For this compound, the piperidine-methyl-piperidine moiety likely enhances solubility and cell permeability.
HPK1 Signaling Pathway
HPK1 acts as a negative feedback regulator in T-cells. Upon T-cell receptor (TCR) activation, HPK1 is recruited to the immunological synapse where it phosphorylates SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[8] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately dampens the downstream signaling cascade, including the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) pathways, resulting in reduced Interleukin-2 (IL-2) production and T-cell proliferation. Inhibition of HPK1 by compounds like this compound is designed to block this negative regulation, thereby enhancing T-cell activation and anti-tumor immune responses.[2]
Caption: HPK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of HPK1 inhibitors.
Biochemical Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay is a common method to determine the enzymatic activity of kinase inhibitors.
Workflow:
Caption: Workflow for a typical TR-FRET based HPK1 kinase assay.
Methodology:
-
Reagents: Recombinant HPK1 enzyme, biotinylated peptide substrate (e.g., a peptide derived from SLP-76), ATP, assay buffer, Europium (Eu)-labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (SA-APC).
-
Procedure:
-
The HPK1 enzyme is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) in an assay plate.
-
The kinase reaction is initiated by the addition of the biotinylated substrate and ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and the detection reagents (Eu-labeled antibody and SA-APC) are added.
-
After another incubation period to allow for binding, the plate is read on a TR-FRET-compatible plate reader.
-
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: SLP-76 Phosphorylation
This assay measures the ability of an inhibitor to block the phosphorylation of HPK1's direct substrate, SLP-76, in a cellular context.
Workflow:
Caption: Workflow for a cellular assay measuring SLP-76 phosphorylation.
Methodology:
-
Cell Lines: Jurkat T-cells or primary human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Procedure:
-
Cells are pre-incubated with different concentrations of this compound.
-
TCR signaling is stimulated using anti-CD3 and anti-CD28 antibodies.
-
After a short stimulation period, the cells are lysed.
-
The level of phosphorylated SLP-76 in the cell lysate is quantified using methods such as ELISA or Western blotting with a specific anti-pSLP-76 antibody.
-
-
Data Analysis: The EC50 value is determined by measuring the concentration of the inhibitor required to achieve 50% inhibition of SLP-76 phosphorylation compared to the stimulated control.
Functional Cellular Assay: IL-2 Production
This assay assesses the downstream functional consequence of HPK1 inhibition, which is the enhancement of IL-2 production by T-cells.
Methodology:
-
Cell Culture: PBMCs are cultured and treated with this compound.
-
Stimulation: T-cells within the PBMC population are stimulated with anti-CD3/CD28 antibodies.
-
Supernatant Collection: After an extended incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
IL-2 Quantification: The concentration of IL-2 in the supernatant is measured using a commercially available ELISA kit.
-
Data Analysis: The EC50 for IL-2 production enhancement is calculated as the concentration of the inhibitor that results in a 50% increase in IL-2 secretion compared to the baseline stimulated level.
Conclusion
This compound is a valuable chemical probe for studying the role of HPK1 in immune regulation. The pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel HPK1 inhibitors for cancer immunotherapy. The experimental protocols detailed in this guide provide a framework for the evaluation of such compounds, from initial enzymatic screening to cellular and functional assays. Further optimization of this chemical series, focusing on improving potency, selectivity, and pharmacokinetic properties, will be crucial for advancing HPK1 inhibitors into clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [mdpi.com]
- 3. beonemedinfo.com [beonemedinfo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.org]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
Methodological & Application
Application Notes and Protocols for Hpk1-IN-25 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of immune responses by attenuating signaling downstream of the T cell receptor (TCR), B cell receptor (BCR), and other immune-activating receptors.[3][4][5] Pharmacological inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[3][6] Hpk1-IN-25 is an inhibitor of HPK1 with an enzymatic half-maximal inhibitory concentration (IC50) of 129 nM.[7][8] These application notes provide detailed protocols for utilizing this compound in various in vitro cell-based assays to characterize its effects on immune cell function.
Mechanism of Action of HPK1
HPK1 acts as a crucial checkpoint in immune cell activation. Upon T cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[1][9] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and degradation of SLP-76, which ultimately dampens the T cell activation signal.[5] By inhibiting HPK1, this compound is expected to prevent the phosphorylation of SLP-76, thereby sustaining TCR signaling and leading to enhanced T cell activation, proliferation, and cytokine production.[1][4] Similar mechanisms are at play in B cells and dendritic cells.[5][10][11]
Data Presentation
The following table summarizes the in vitro activity of various HPK1 inhibitors, providing a comparative landscape for the expected potency of this compound.
| Compound | Assay Type | Cell Type | Readout | IC50/EC50 |
| This compound | Enzymatic | - | Kinase Activity | 129 nM[7][8] |
| Compound 1 | Cellular | Human PBMCs | IL-2 Production | 226 nM[12] |
| HPK1-IN-3 | Cellular | Human PBMCs | IL-2 Production | 108 nM[13] |
| GNE-1858 | Enzymatic | - | Kinase Activity | 1.9 nM[14] |
| NDI-101150 | Enzymatic | - | Kinase Activity | 0.7 nM[6] |
| ISR-05 | Enzymatic | - | Kinase Activity | 24.2 µM[15] |
| ISR-03 | Enzymatic | - | Kinase Activity | 43.9 µM[15] |
| FB849 | Cellular | Human T Cells | IL-2 Production | Not specified, but effective[16] |
| Compound 2 | Cellular | Jurkat Cells | pSLP-76 Inhibition | ~20 nM[5] |
| Compound 1 (from another study) | Cellular | Jurkat Cells | pSLP-76 Inhibition | ~120 nM[5] |
Mandatory Visualizations
Caption: HPK1 Signaling Pathway in T Cell Activation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.org]
- 9. arcusbio.com [arcusbio.com]
- 10. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abmole.com [abmole.com]
- 14. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 15. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Hpk1-IN-25 in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Expressed predominantly in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening T-cell activation and proliferation, thereby limiting anti-tumor immunity.[3][4] Inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance the body's natural defenses against cancer. Small molecule inhibitors targeting HPK1 have demonstrated the potential to restore and amplify T-cell-mediated tumor cell killing.[5][6]
Hpk1-IN-25 is a potent inhibitor of HPK1 with a reported IC50 of 129 nM.[7] While detailed in vivo studies for this compound are not extensively published, this document provides comprehensive application notes and protocols for utilizing HPK1 inhibitors in syngeneic mouse models, drawing upon data from structurally and functionally similar tool compounds. These protocols and data serve as a guide for researchers to design and execute preclinical studies to evaluate the efficacy and mechanism of action of HPK1 inhibitors like this compound.
Mechanism of Action of HPK1 Inhibition
Upon T-cell receptor (TCR) engagement with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is recruited to the immunological synapse and, once activated, phosphorylates key adaptor proteins, most notably SLP-76.[2] This phosphorylation leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and subsequent proteasomal degradation of SLP-76.[2] This action effectively terminates the TCR signal, reducing T-cell activation, proliferation, and cytokine production.
HPK1 inhibitors, such as this compound, block the catalytic activity of HPK1. This prevents the phosphorylation of SLP-76, leading to sustained TCR signaling, enhanced T-cell activation and proliferation, and increased production of pro-inflammatory cytokines like IL-2 and IFN-γ.[8] This heightened anti-tumor immune response can lead to significant tumor growth inhibition.
Data Presentation: Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models
The following tables summarize the anti-tumor efficacy of various tool compound HPK1 inhibitors in commonly used syngeneic mouse models. This data is presented to provide an expectation of the potential efficacy of potent HPK1 inhibitors.
Table 1: Monotherapy Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models
| Compound | Mouse Strain | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Complete Responses (CR) | Citation(s) |
| NDI-101150 | BALB/c | EMT-6 (Mammary) | 75 mg/kg, p.o., q.d. | Significant | 7/10 mice | [9] |
| Unnamed Inhibitor | BALB/c | CT26 (Colon) | 30 mg/kg, p.o., b.i.d. | 42% | Not Reported | [10] |
| Novel Inhibitor | C57BL/6 | LLC (Lung) | Oral Dosing | Strong TGI | Not Reported | [11] |
| Novel Inhibitor | C57BL/6 | MC38 (Colon) | Oral Dosing | Strong TGI | Not Reported | [11] |
| Novel Inhibitor | BALB/c | CT26 (Colon) | Oral Dosing | Strong TGI | Not Reported | [11] |
Table 2: Combination Therapy Efficacy of HPK1 Inhibitors with Anti-PD-1/PD-L1 in Syngeneic Mouse Models
| Compound | Mouse Strain | Tumor Model | Combination Agent | Tumor Growth Inhibition (TGI) | Complete Responses (CR) | Citation(s) |
| Unnamed Inhibitor | BALB/c | CT26 (Colon) | Anti-PD-1 | 95% | Not Reported | [10] |
| BGB-15025 | BALB/c | CT26 (Colon) | Anti-PD-1 | Enhanced effect over single agents | Not Reported | [6] |
| BGB-15025 | BALB/c | EMT-6 (Mammary) | Anti-PD-1 | Enhanced effect over single agents | Not Reported | [6] |
| Compound K | C57BL/6 | MC38 (Colon) | Anti-PD-1 | Synergistic efficacy | Increased CRs | [4] |
| DS21150768 | C57BL/6 | MC38 (Colon) | Anti-PD-L1 | Significantly suppressed tumor growth | Not Reported | [12] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical in vivo efficacy study to evaluate an HPK1 inhibitor as a monotherapy or in combination with a checkpoint inhibitor.
1. Cell Culture and Tumor Implantation:
-
Culture murine tumor cells (e.g., MC38, CT26, EMT-6) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c, matched to the tumor cell line).
2. Animal Randomization and Treatment:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound, Anti-PD-1, this compound + Anti-PD-1).
-
Prepare the HPK1 inhibitor formulation for oral gavage or intraperitoneal injection based on its solubility and pharmacokinetic properties.
-
Administer the HPK1 inhibitor at the desired dose and schedule (e.g., once or twice daily).
-
Administer the checkpoint inhibitor (e.g., anti-PD-1 antibody) typically via intraperitoneal injection at a specified dose and schedule (e.g., 10 mg/kg, twice a week).
-
Administer vehicle control to the control group following the same schedule.
3. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal health daily.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival and the number of complete responses.
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study.
Protocol 2: Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry
This protocol describes the isolation and analysis of immune cells from tumors to assess the pharmacodynamic effects of HPK1 inhibition.
1. Tumor Digestion:
-
At the study endpoint, excise tumors from euthanized mice.
-
Mince the tumors into small pieces in a petri dish containing RPMI medium.
-
Transfer the minced tissue to a digestion buffer containing collagenase and DNase.
-
Incubate at 37°C with agitation for 30-60 minutes.
-
Neutralize the enzymatic digestion with media containing FBS.
2. Single-Cell Suspension Preparation:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
3. Staining for Flow Cytometry:
-
Count the viable cells and adjust the concentration.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with a panel of fluorescently conjugated antibodies against cell surface markers to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c).
-
For intracellular cytokine staining (e.g., IFN-γ, Granzyme B), stimulate the cells with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor) for 4-6 hours before surface staining.
-
After surface staining, fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Stain for intracellular targets.
4. Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the different immune cell populations within the tumor microenvironment.
Mandatory Visualizations
Caption: HPK1 Signaling Pathway and Inhibition.
Caption: In Vivo Efficacy Study Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining PD-L1 blockade with pharmacological HPK1 inhibition overcomes tumors with low antigenicity | BioWorld [bioworld.com]
- 6. beonemedinfo.com [beonemedinfo.com]
- 7. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 10. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hpk1-IN-25 Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its inhibition has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[3][4] Hpk1-IN-25 is a potent inhibitor of HPK1 with an IC50 of 129 nM, making it a valuable tool for preclinical cancer research.[5][6] These application notes provide detailed protocols for the in vivo administration of this compound to support researchers in designing and executing their studies.
Mechanism of Action
Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and becomes activated.[7] Activated HPK1 then phosphorylates the adapter protein SLP-76 at Serine 376.[5][8] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent degradation of SLP-76, which ultimately dampens the T-cell activation signal.[9] By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling, promoting T-cell activation, and enhancing anti-tumor immunity.[8][10]
Quantitative Data Summary
The following tables summarize key in vitro and representative in vivo data for this compound and other relevant HPK1 inhibitors. This information can be used as a reference for dose selection and experimental design.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Cell-Based Assay |
| This compound | HPK1 | 129 | Soluble in DMSO[2] |
Table 2: Representative In Vivo Data for Orally Administered HPK1 Inhibitors in Mice
| Compound | Dosage | Administration Route | Vehicle | Key Findings | Reference |
| Novel HPK1 Inhibitor | 10 mg/kg | Oral | Not Specified | Cmax: 1801 ng/mL, Oral Bioavailability: 116% | [11] |
| "CompK" | 30 & 100 mpk (twice daily) | Oral Gavage | 80% PEG 400, 10% TPGS, 10% Ethanol | Dose-dependent inhibition of pSLP76; Increased IFN-γ, CD25, and CD69 | Not Specified |
| BGB-15025 | Not Specified | Oral | Not Specified | Dose-dependent pSLP76 inhibition and IL-2 induction | Not Specified |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow, the following diagrams are provided in Graphviz DOT language.
Caption: HPK1 Signaling Pathway in T-Cell Activation.
Caption: General Workflow for In Vivo Efficacy Studies.
Experimental Protocols
Formulation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tocopheryl polyethylene glycol succinate (TPGS) or Tween 80
-
Ethanol
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Solubilization: Due to its solubility profile, this compound should first be dissolved in a minimal amount of DMSO.[2]
-
Vehicle Preparation: A common vehicle for oral administration of kinase inhibitors in mice can be adapted. A suggested formulation is a mixture of PEG 400, TPGS (or Tween 80), and ethanol. A ratio of 80:10:10 (PEG 400:TPGS:Ethanol) can be used as a starting point.
-
Mixing:
-
Add the appropriate volume of the this compound/DMSO stock solution to the prepared vehicle.
-
Vortex the solution thoroughly to ensure complete mixing.
-
If necessary, sonicate the solution for a few minutes to aid in dissolution and achieve a clear solution.
-
-
Final Formulation: For oral gavage, the drug-vehicle mixture can be further diluted with sterile saline or PBS to the final desired concentration, if necessary, to achieve the correct dosing volume for the mice. Ensure the final concentration of DMSO is kept low (typically <5%) to avoid toxicity.
In Vivo Administration Protocol in a Syngeneic Mouse Tumor Model
Animal Model:
-
Female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Syngeneic tumor cell line (e.g., CT26, MC38).
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) into the flank of each mouse.
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
-
Drug Administration:
-
Based on data from similar HPK1 inhibitors, a starting dose range of 10-100 mg/kg, administered once or twice daily via oral gavage, is recommended.
-
Administer the prepared this compound formulation or vehicle control to the respective groups. The volume of administration should be based on the mouse's body weight (e.g., 10 µL/g).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Sample Collection:
-
At the end of the study (e.g., when tumors in the control group reach a specific size or after a defined treatment period), euthanize the mice.
-
Collect blood, tumors, and spleens for pharmacodynamic and efficacy analyses.
-
Pharmacodynamic Analysis
1. pSLP76 Inhibition Assay (Flow Cytometry):
-
Sample Preparation: Prepare single-cell suspensions from spleens or tumors.
-
Staining:
-
Stain cells with antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Fix and permeabilize the cells.
-
Stain with a fluorescently labeled antibody specific for phosphorylated SLP-76 (Ser376).
-
-
Analysis: Analyze the percentage of pSLP76-positive T-cells using a flow cytometer.
2. Cytokine Analysis (ELISA or CBA):
-
Sample Preparation: Isolate plasma or serum from blood samples. Alternatively, culture splenocytes or tumor-infiltrating lymphocytes (TILs) ex vivo with TCR stimulation and collect the supernatant.
-
Analysis: Measure the concentration of key cytokines such as IL-2 and IFN-γ using commercially available ELISA kits or a cytometric bead array (CBA).
Conclusion
These application notes provide a comprehensive guide for the in vivo administration of this compound. The provided protocols and data summaries offer a solid foundation for researchers to design and conduct robust preclinical studies to evaluate the therapeutic potential of HPK1 inhibition. It is recommended to perform initial dose-ranging and pharmacokinetic/pharmacodynamic studies to optimize the administration protocol for specific experimental models.
References
- 1. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Oral PROTAC Targeting HPK1 Degradation Potentiates Anti-Solid Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arcusbio.com [arcusbio.com]
- 9. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
Application Notes and Protocols for Measuring Hpk1-IN-25 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying the activity of Hpk1-IN-25, a known inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The included protocols are designed to be adaptable for various research and drug development settings.
Introduction to Hpk1 and this compound
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the adaptor protein SLP-76 at serine 376.[3][4][5][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the destabilization of the TCR signaling complex and attenuation of the T-cell response.[3][4] Due to its role in dampening immune responses, HPK1 has emerged as a promising therapeutic target in immuno-oncology.[2][7]
This compound is a small molecule inhibitor of HPK1. Understanding its potency and mechanism of action is crucial for its development as a potential therapeutic agent. This document outlines key biochemical assays for characterizing the inhibitory activity of this compound.
Quantitative Data for this compound
The inhibitory potency of this compound is typically determined by measuring its half-maximal inhibitory concentration (IC50) in a biochemical kinase assay.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Enzymatic Assay | HPK1 | 129 | [8][9] |
Hpk1 Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling cascade.
Caption: Hpk1 signaling pathway in T-cell activation.
Experimental Protocols
Biochemical Kinase Activity Assay (ADP-Glo™)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the kinase activity of HPK1 and the inhibitory effect of this compound.[10][11][12][13] The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Experimental Workflow:
Caption: ADP-Glo™ Kinase Assay workflow.
Materials:
-
Hpk1 Kinase Enzyme System (containing recombinant HPK1, substrate such as Myelin Basic Protein (MBP), and reaction buffer)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
This compound
-
ATP
-
384-well white plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare the substrate and ATP mix in kinase buffer at the desired concentrations.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 1 µL of the this compound dilution or DMSO (for control) to the appropriate wells.
-
Add 2 µL of the Hpk1 enzyme solution.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the HPK1 kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinase Binding Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol is based on the LanthaScreen® Eu Kinase Binding Assay and measures the binding of this compound to the HPK1 kinase domain.[14] The assay relies on fluorescence resonance energy transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP-binding site of the kinase. An inhibitor will compete with the tracer for binding, leading to a decrease in the FRET signal.
Experimental Workflow:
Caption: LanthaScreen® Eu Kinase Binding Assay workflow.
Materials:
-
Recombinant HPK1 (e.g., GST-tagged)
-
LanthaScreen® Eu-anti-GST Antibody
-
Kinase Tracer
-
This compound
-
Kinase Buffer
-
384-well plates (black or white)
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 4X serial dilution of this compound in 100% DMSO.
-
Dilute the "Master Dilution" series 25-fold into the appropriate Kinase Buffer.
-
Prepare a 2X kinase/antibody mixture in Kinase Buffer.
-
Prepare a 4X tracer solution in Kinase Buffer.
-
-
Assay Setup (in a 384-well plate):
-
Add 4 µL of the 4X this compound dilution to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
The decrease in the FRET signal is proportional to the displacement of the tracer by this compound.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Cellular Assay for Hpk1 Activity (pSLP-76 Measurement)
This assay measures the ability of this compound to inhibit HPK1 activity within a cellular context by quantifying the phosphorylation of its direct downstream target, SLP-76, at serine 376.[3][5][6]
Experimental Workflow:
Caption: Cellular pSLP-76 assay workflow.
Materials:
-
Jurkat T-cells or primary human T-cells
-
This compound
-
Anti-CD3 and anti-CD28 antibodies (for TCR stimulation)
-
Cell lysis buffer
-
Antibodies for detection: anti-pSLP-76 (Ser376) and total SLP-76 antibody
-
Detection method reagents (e.g., Western blot, ELISA, or flow cytometry)
Protocol:
-
Cell Treatment:
-
Plate Jurkat T-cells or primary T-cells at an appropriate density.
-
Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
-
T-Cell Stimulation:
-
Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes) to activate the TCR signaling pathway and induce HPK1-mediated phosphorylation of SLP-76.
-
-
Cell Lysis:
-
Immediately lyse the cells on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection of pSLP-76:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-pSLP-76 (Ser376) and total SLP-76 antibodies.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for total SLP-76 and a detection antibody for pSLP-76 (Ser376).
-
Flow Cytometry: Fix and permeabilize the cells, then stain with a fluorescently labeled anti-pSLP-76 (Ser376) antibody.
-
-
Data Analysis:
-
Quantify the levels of pSLP-76 relative to total SLP-76 for each treatment condition.
-
Calculate the percentage of inhibition of SLP-76 phosphorylation for each concentration of this compound compared to the stimulated control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
The assays described in these application notes provide a robust framework for characterizing the inhibitory activity of this compound. The biochemical assays are essential for determining direct enzyme inhibition and binding affinity, while the cellular assay provides crucial information on the compound's activity in a more physiologically relevant setting. The selection of the appropriate assay will depend on the specific research question and the stage of drug development.
References
- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arcusbio.com [arcusbio.com]
- 6. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Immunomart [immunomart.org]
- 10. biofeng.com [biofeng.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 12. HPK1 Kinase Enzyme System Application Note [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. tools.thermofisher.cn [tools.thermofisher.cn]
Application Notes and Protocols for Flow Cytometry Analysis of T-cells Treated with Hpk1-IN-25
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2][3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at serine 376.[4][5] This event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination and proteasomal degradation of SLP-76, thereby attenuating the TCR signaling cascade.[5] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses.[6][7]
Hpk1-IN-25 is a representative small molecule inhibitor of HPK1. These application notes provide detailed protocols for the analysis of T-cells treated with an HPK1 inhibitor, using this compound as a model compound, by multi-parameter flow cytometry. The provided protocols and data tables are based on published findings for potent, selective HPK1 inhibitors.[6][8]
Data Presentation
The following tables summarize the expected quantitative effects of an HPK1 inhibitor on human T-cells based on published literature. The data is presented as a representative example of the potency and efficacy of HPK1 inhibition.
Table 1: Effect of HPK1 Inhibitor on T-Cell Activation Markers. [8]
| Marker | T-Cell Subset | Treatment Condition | Fold Change vs. Control (Stimulated) |
| CD69 | CD8+ T-cells | αCD3/CD28 + 1 µM HPK1 Inhibitor | ~1.5 - 2.0 |
| CD25 | CD4+ T-cells | αCD3/CD28 + 1 µM HPK1 Inhibitor | ~1.5 - 2.5 |
| CD25 | CD8+ T-cells | αCD3/CD28 + 1 µM HPK1 Inhibitor | ~2.0 - 3.0 |
| CD71 | CD4+ T-cells | αCD3/CD28 + 1 µM HPK1 Inhibitor | ~1.2 - 1.8 |
| CD71 | CD8+ T-cells | αCD3/CD28 + 1 µM HPK1 Inhibitor | ~1.5 - 2.5 |
Table 2: Effect of HPK1 Inhibitor on T-Cell Cytokine Production. [6][8]
| Cytokine | T-Cell Subset | HPK1 Inhibitor Concentration | % Increase in Cytokine Production |
| IL-2 | Human PBMCs | 1 µM | ~150 - 250% |
| IFN-γ | Human PBMCs | 1 µM | ~100 - 200% |
| TNF-α | CD8+ T-cells | 0.01 µM | ~50 - 100% |
| TNF-α | CD8+ T-cells | 0.1 µM | ~150 - 250% |
| TNF-α | CD8+ T-cells | 1 µM | ~200 - 350% |
Table 3: Potency of a Representative HPK1 Inhibitor. [5]
| Parameter | Cell Type | EC50 / IC50 |
| HPK1 Degradation (EC50) | CD4+ T-cells | 11.47 nM |
| HPK1 Degradation (EC50) | CD8+ T-cells | 26.03 nM |
| pSLP-76 (S376) Inhibition (IC50) | CD4+ T-cells | ~5 nM |
| pSLP-76 (S376) Inhibition (IC50) | CD8+ T-cells | ~7 nM |
| HPK1 Kinase Activity Inhibition (IC50) | Biochemical Assay | 20 nM |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing PBMCs and transfer to a new 50 mL conical tube.
-
Wash the PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
Protocol 2: T-Cell Activation and Treatment with this compound
-
Resuspend PBMCs or isolated T-cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor to the desired final concentrations in complete RPMI-1640 medium. Add the diluted inhibitor to the respective wells. For the vehicle control, add an equivalent volume of DMSO-containing medium.
-
Pre-treat the cells with this compound for 1-2 hours in a humidified incubator at 37°C and 5% CO2.
-
Activate the T-cells by adding anti-CD3/anti-CD28 antibodies (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1-5 µg/mL) or T-cell activation beads.
-
Incubate the cells for the desired time period (e.g., 24-72 hours for activation marker and cytokine analysis).
Protocol 3: Flow Cytometry Staining for Surface Markers
-
Harvest the cells from the culture plates and transfer to FACS tubes.
-
Wash the cells with 2 mL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide). Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing a pre-titered cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CD69).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for analysis.
-
Acquire data on a flow cytometer.
Protocol 4: Intracellular Staining for Cytokines and Phospho-proteins
-
For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of cell culture.
-
Harvest and stain for surface markers as described in Protocol 3.
-
After surface staining, fix the cells by adding 1 mL of a fixation buffer (e.g., 2-4% paraformaldehyde in PBS) and incubate for 20 minutes at room temperature.
-
Wash the cells once with FACS buffer.
-
Permeabilize the cells by adding 1 mL of a permeabilization buffer (e.g., FACS buffer with 0.1-0.5% saponin or Triton X-100) and incubate for 10 minutes at room temperature.
-
Centrifuge and decant the supernatant.
-
Add 100 µL of permeabilization buffer containing the fluorescently conjugated antibodies against intracellular targets (e.g., IFN-γ, IL-2, TNF-α, pSLP-76, pERK).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of permeabilization buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for analysis.
-
Acquire data on a flow cytometer.
Mandatory Visualizations
Caption: HPK1 Signaling Pathway in T-Cell Activation.
Caption: Experimental Workflow for Flow Cytometry Analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function | PLOS One [journals.plos.org]
- 7. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hpk1-IN-25 in Immune Checkpoint Blockade Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] As an intracellular checkpoint, HPK1 attenuates T-cell receptor (TCR) signaling, thereby limiting anti-tumor immunity.[3][4] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy, with the potential to enhance the efficacy of existing immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.[5][6] Hpk1-IN-25 is a potent inhibitor of HPK1 with an enzymatic IC50 of 129 nM.[7][8] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study and potentially enhance immune checkpoint blockade in a research setting.
While specific preclinical and in vivo data for this compound are not extensively published, the following sections detail the mechanism of action for HPK1 inhibitors and provide standardized protocols to evaluate their efficacy. The quantitative data presented are from studies on other well-characterized HPK1 inhibitors and should be used as a reference for designing and interpreting experiments with this compound.
Mechanism of Action: HPK1 Inhibition and Immune Activation
HPK1 is predominantly expressed in hematopoietic cells and acts as a negative feedback regulator in T-cells, B-cells, and dendritic cells (DCs).[5][9] Upon TCR engagement, HPK1 is activated and phosphorylates key downstream signaling molecules, such as SLP-76, leading to their degradation and the dampening of the T-cell response.[10][11]
By inhibiting the kinase activity of HPK1, compounds like this compound can block this negative feedback loop. This results in:
-
Enhanced T-cell Activation and Proliferation: Increased and sustained TCR signaling leads to greater T-cell activation and expansion.[2]
-
Increased Cytokine Production: Elevated secretion of pro-inflammatory cytokines such as IL-2 and IFN-γ, which are crucial for anti-tumor immunity.[12]
-
Overcoming T-cell Exhaustion: HPK1 inhibition can help to reinvigorate exhausted T-cells within the tumor microenvironment, making them more responsive to tumor antigens.[5]
-
Synergy with Immune Checkpoint Inhibitors: By augmenting T-cell function, HPK1 inhibitors can sensitize tumors to the effects of ICIs, potentially leading to more durable anti-tumor responses.[5][6]
dot
Caption: HPK1 Signaling Pathway and Inhibition by this compound.
Data Presentation: In Vitro and In Vivo Efficacy of HPK1 Inhibitors
The following tables summarize representative quantitative data for several well-characterized HPK1 inhibitors. These values can serve as a benchmark for evaluating this compound.
Table 1: In Vitro Potency of Select HPK1 Inhibitors
| Compound | HPK1 Enzymatic IC50 (nM) | Cellular p-SLP76 IC50 (nM) | T-Cell IL-2 Secretion EC50 (nM) | Reference |
| This compound | 129 | Not Reported | Not Reported | [7][8] |
| BGB-15025 | 1.04 | Concentration-dependent reduction | Concentration-dependent increase | [1] |
| NDI-101150 | Potent and selective | Not Reported | Not Reported | [13] |
| Compound K | Potent and selective | Not Reported | Not Reported | [3] |
| KHK-6 | 20 | Not Reported | Not Reported | [10] |
Table 2: Representative In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors in Combination with Anti-PD-1
| Compound | Tumor Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| BGB-15025 | CT26 Syngeneic | BGB-15025 + anti-PD-1 | Enhanced TGI vs. single agents | [1] |
| BGB-15025 | EMT-6 Syngeneic | BGB-15025 + anti-PD-1 | Enhanced TGI vs. single agents | [1] |
| Unnamed HPK1 Inhibitor | CT26 Syngeneic | Inhibitor + anti-PD-1 | 95% | Not specified in abstract |
| NDI-101150 | ccRCC (Clinical) | Monotherapy | 15% Objective Response Rate | [13] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: In Vitro HPK1 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on HPK1 enzymatic activity.
dot
Caption: Workflow for In Vitro HPK1 Kinase Inhibition Assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%). Prepare a reaction mixture containing kinase buffer, recombinant human HPK1 enzyme, and a suitable substrate such as Myelin Basic Protein (MBP).
-
Assay Plate Setup: Add the diluted this compound or DMSO (vehicle control) to a 384-well plate.
-
Enzyme Addition: Add the HPK1 enzyme to each well and incubate briefly.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay, which measures luminescence.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: T-Cell Activation and Cytokine Release Assay
This protocol assesses the ability of this compound to enhance T-cell activation and the production of key effector cytokines.
dot
Caption: Workflow for T-Cell Activation and Cytokine Release Assay.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Plate the PBMCs in a 96-well plate and treat with various concentrations of this compound or DMSO control.
-
T-Cell Stimulation: Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the culture wells.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cell Staining: Resuspend the cell pellet and stain with fluorescently labeled antibodies against T-cell activation markers such as CD25 and CD69.
-
Analysis:
-
Cytokines: Measure the concentration of IL-2 and IFN-γ in the supernatant using ELISA or a cytokine bead array (CBA) with flow cytometry.[14]
-
Activation Markers: Analyze the expression of CD25 and CD69 on CD4+ and CD8+ T-cell populations by flow cytometry.
-
Protocol 3: In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol evaluates the in vivo anti-tumor activity of this compound, both as a monotherapy and in combination with an anti-PD-1 antibody.
dot
Caption: Workflow for In Vivo Anti-Tumor Efficacy Study.
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma) into the flank of immunocompetent mice (e.g., BALB/c).
-
Randomization: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into four treatment groups:
-
Vehicle control
-
This compound
-
Anti-PD-1 antibody
-
This compound in combination with anti-PD-1 antibody
-
-
Treatment Administration: Administer this compound (e.g., by oral gavage daily) and the anti-PD-1 antibody (e.g., by intraperitoneal injection twice a week).
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly.
-
Endpoint and Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Survival analysis can also be performed.
Conclusion
This compound represents a valuable research tool for investigating the role of HPK1 in immune regulation and its potential as a therapeutic target in immuno-oncology. The protocols outlined in these application notes provide a framework for characterizing the in vitro and in vivo activity of this compound and its synergistic potential with immune checkpoint blockade. By leveraging these methodologies, researchers can further elucidate the therapeutic promise of HPK1 inhibition in enhancing anti-tumor immunity.
References
- 1. beonemedinfo.com [beonemedinfo.com]
- 2. An HPK1 inhibitor enhanced the tumour response to anti-PD-1 immunotherapy in non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.org]
- 9. mdpi.com [mdpi.com]
- 10. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 11. beonemedinfo.com [beonemedinfo.com]
- 12. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 13. HPK1 inhibitor NDI-101150 shows safety and antitumour activity in ccRCC - ecancer [ecancer.org]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Western Blot Analysis of HPK1 Pathway Proteins with Hpk1-IN-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][3][4] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][4] Phosphorylation of SLP-76 at Serine 376 leads to the recruitment of 14-3-3 proteins, which ultimately results in the attenuation of the T-cell activation signal.[1] This inhibitory role makes HPK1 an attractive therapeutic target in immuno-oncology, where enhancing T-cell function against tumors is a key objective.
Hpk1-IN-25 is a potent and specific inhibitor of HPK1 with a reported IC50 of 129 nM.[5][6] By inhibiting the kinase activity of HPK1, this compound is expected to block the phosphorylation of its downstream substrates, thereby preventing the negative feedback loop and augmenting T-cell activation. Western blotting is a fundamental technique to elucidate the mechanism of action of such inhibitors by analyzing the phosphorylation status and abundance of key proteins in the HPK1 signaling cascade.
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the HPK1 signaling pathway in T-cells.
Data Presentation: Expected Effects of this compound on HPK1 Pathway Proteins
The following table summarizes the anticipated quantitative changes in key HPK1 pathway proteins following treatment with this compound and TCR stimulation. The data presented here are illustrative and represent the expected outcome of HPK1 inhibition. Actual results may vary depending on the experimental conditions.
| Target Protein | Treatment Condition | Expected Change in Phosphorylation/Abundance | Rationale |
| p-SLP-76 (Ser376) | TCR Stimulation + this compound (1 µM) | ↓ (Significant Decrease) | This compound directly inhibits HPK1 kinase activity, preventing the phosphorylation of its direct substrate, SLP-76. |
| Total SLP-76 | TCR Stimulation + this compound (1 µM) | ↔ (No Significant Change) | The inhibitor is expected to affect the phosphorylation state rather than the total protein level of SLP-76 in short-term assays. |
| p-PLCγ1 (Tyr783) | TCR Stimulation + this compound (1 µM) | ↑ (Increase) | Inhibition of the negative regulator HPK1 leads to sustained upstream signaling, resulting in increased phosphorylation of PLCγ1.[1] |
| Total PLCγ1 | TCR Stimulation + this compound (1 µM) | ↔ (No Significant Change) | Total protein levels of PLCγ1 are not expected to change significantly with short-term inhibitor treatment. |
| p-ERK1/2 (Thr202/Tyr204) | TCR Stimulation + this compound (1 µM) | ↑ (Increase) | Enhanced PLCγ1 activity leads to downstream activation of the MAPK pathway, resulting in increased ERK1/2 phosphorylation.[1] |
| Total ERK1/2 | TCR Stimulation + this compound (1 µM) | ↔ (No Significant Change) | Total ERK1/2 levels should remain constant throughout the experiment. |
| Total HPK1 | TCR Stimulation + this compound (1 µM) | ↔ (No Significant Change) | This compound is a kinase inhibitor and is not expected to alter the total protein level of HPK1. |
Experimental Protocols
Protocol 1: Cell Culture, Treatment, and Lysis
This protocol describes the culture of Jurkat cells (a human T-lymphocyte cell line), stimulation of the T-cell receptor, treatment with this compound, and subsequent cell lysis for protein extraction.
Materials:
-
Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), Heat-Inactivated
-
Penicillin-Streptomycin Solution (10,000 U/mL)
-
This compound (dissolved in DMSO)
-
Anti-human CD3 antibody (clone OKT3)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
Procedure:
-
Cell Culture:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before the experiment.
-
-
Cell Treatment:
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a new culture flask.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) or DMSO (vehicle control) for 1 hour.
-
Stimulate the T-cell receptor by adding anti-human CD3 antibody (OKT3) to a final concentration of 10 µg/mL.
-
Incubate the cells for the desired time points (e.g., 0, 5, 15, 30 minutes) at 37°C.
-
-
Cell Lysis:
-
Following stimulation, immediately place the culture flask on ice.
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (protein lysate) and transfer it to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay.
-
Store the protein lysates at -80°C until further use.
-
Protocol 2: Western Blot Analysis
This protocol outlines the procedure for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting specific proteins using antibodies.
Materials:
-
Protein lysates from Protocol 1
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Tris-Buffered Saline with Tween® 20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Recommended Primary Antibodies:
| Antibody | Host | Recommended Dilution |
| Rabbit anti-p-SLP-76 (Ser376) | Rabbit | 1:1000 |
| Mouse anti-SLP-76 | Mouse | 1:1000 |
| Rabbit anti-p-PLCγ1 (Tyr783) | Rabbit | 1:1000 |
| Mouse anti-PLCγ1 | Mouse | 1:1000 |
| Rabbit anti-p-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Rabbit | 1:2000 |
| Mouse anti-p44/42 MAPK (Erk1/2) | Mouse | 1:2000 |
| Rabbit anti-HPK1 | Rabbit | 1:1000 |
| Mouse anti-β-Actin | Mouse | 1:5000 |
Procedure:
-
Sample Preparation:
-
Thaw the protein lysates on ice.
-
Mix an appropriate amount of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Follow the manufacturer's protocol for the transfer apparatus.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phosphorylated protein bands to the intensity of the corresponding total protein bands. For loading controls, normalize to β-Actin.
-
Mandatory Visualizations
HPK1 Signaling Pathway in T-Cells
Caption: HPK1 signaling pathway in T-cell activation and its inhibition by this compound.
Western Blot Experimental Workflow
Caption: General workflow for Western blot analysis of HPK1 pathway proteins.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 3. Down-regulation of B Cell Receptor Signaling by Hematopoietic Progenitor Kinase 1 (HPK1)-mediated Phosphorylation and Ubiquitination of Activated B Cell Linker Protein (BLNK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.org]
- 6. medchemexpress.com [medchemexpress.com]
Lentiviral shRNA knockdown of HPK1 versus Hpk1-IN-25 treatment
This document provides a comparative analysis of two common methods for inhibiting Hematopoietic Progenitor Kinase 1 (HPK1): genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with the small molecule Hpk1-IN-25. HPK1 is a crucial negative regulator of T-cell signaling, and its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[1][2]
Introduction to HPK1
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[3] It functions as a key negative regulator in the signaling pathways of immune cells, including T cells, B cells, and dendritic cells.[4][5] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key adapter proteins, such as SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue.[6][7] This phosphorylation event leads to the disassembly of the TCR signaling complex, thereby attenuating T-cell activation, proliferation, and cytokine production.[6][7][8]
Genetic deletion (knockout) or pharmacological inhibition of HPK1 has been shown to enhance T-cell activation, boost the secretion of pro-inflammatory cytokines like IL-2 and IFN-γ, and render T cells resistant to immunosuppressive signals in the tumor microenvironment, such as PGE2 and adenosine.[1][9][10][11] These findings establish HPK1 as a high-priority target for developing novel immuno-oncology therapeutics.[2][5]
Part 1: Lentiviral shRNA Knockdown of HPK1
Lentiviral-mediated shRNA knockdown is a powerful genetic method for achieving stable, long-term suppression of a target gene's expression.[12] This technique is particularly useful for cells that are difficult to transfect, including primary T lymphocytes.[13]
Principle of Action
A lentiviral vector is used to deliver a DNA construct encoding a short hairpin RNA (shRNA) specific to the HPK1 mRNA sequence into the target cells.[14] Once inside the cell, the shRNA is processed by the cell's RNA interference (RNAi) machinery into a small interfering RNA (siRNA). This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then binds to and cleaves the target HPK1 mRNA, leading to reduced protein expression.
Advantages and Disadvantages
-
Advantages:
-
Stable and Long-Term Suppression: Integration into the host genome allows for persistent gene knockdown in dividing cells.
-
High Efficiency: Can achieve significant knockdown efficiency, often in the range of 75-90%.[12]
-
Broad Cell-Type Applicability: Effective in a wide range of cell types, including primary and non-dividing cells.[13]
-
-
Disadvantages:
-
Labor-Intensive: The process of virus production, titration, and cell transduction is time-consuming.[15]
-
Potential Off-Target Effects: The shRNA may inadvertently silence other genes with similar sequences.[12]
-
Biosafety Requirements: Requires handling of lentiviral particles under Biosafety Level 2 (RGL-2) conditions.[16]
-
Irreversibility: The genetic modification is generally permanent, lacking the temporal control of a small molecule inhibitor.
-
Experimental Workflow Diagram: Lentiviral shRNA Knockdown
Protocol: Lentiviral shRNA Knockdown of HPK1 in Jurkat T-cells
This protocol is adapted from standard procedures for lentivirus production and transduction.[16][17] All work with live lentivirus must be performed in a BSL-2 certified biosafety cabinet.
A. Lentivirus Production (in 293T cells)
-
Day 1 (Seeding): Seed 10-12 x 10⁶ 293T cells in a T-75 flask in DMEM with 10% FBS. Cells should be ~70-80% confluent on the day of transfection.
-
Day 2 (Transfection):
-
Prepare a DNA mixture in a sterile tube:
-
10 µg of HPK1 shRNA plasmid (e.g., in pLKO.1-puro vector)
-
7.5 µg of psPAX2 packaging plasmid
-
2.5 µg of VSV-G envelope plasmid
-
-
In a separate tube, add transfection reagent (e.g., Lipofectamine 3000 or Mirus LT-1) to 1.5 mL of serum-free medium (e.g., Opti-MEM) according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, incubate for 20-30 minutes at room temperature.
-
Add the final complex dropwise to the 293T cells.
-
-
Day 3 (Media Change): 16-18 hours post-transfection, carefully replace the medium with fresh DMEM + 10% FBS.
-
Day 4-5 (Harvest): At 48 and 72 hours post-transfection, collect the virus-containing supernatant. Filter it through a 0.45 µm filter to remove cell debris. The virus can be used immediately, stored at 4°C for short-term use, or aliquoted and stored at -80°C for long-term storage.
B. Transduction of Jurkat T-cells
-
Day 1: Plate 0.5 x 10⁶ Jurkat cells per well in a 12-well plate in RPMI-1640 medium with 10% FBS.
-
Add hexadimethrine bromide (Polybrene) to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Add the viral supernatant to the cells. It is recommended to test a range of virus volumes (or Multiplicity of Infection, MOI) to determine the optimal amount.
-
Incubate for 24-48 hours.
C. Selection and Validation
-
Day 3: Centrifuge the transduced cells and resuspend them in fresh medium containing puromycin. The optimal puromycin concentration (typically 1-5 µg/mL for Jurkat cells) must be determined beforehand by a kill curve.
-
Day 5 onwards: Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
After 7-10 days, expand the puromycin-resistant cell population.
-
Validate HPK1 knockdown via:
-
qRT-PCR: To quantify the reduction in HPK1 mRNA levels.
-
Western Blot: To confirm the reduction in HPK1 protein levels.
-
Part 2: this compound Treatment
This compound is a small molecule inhibitor of HPK1, offering a pharmacological approach to block its kinase activity.[18][19] This method provides acute, reversible, and dose-dependent control over HPK1 function.
Principle of Action
This compound is an ATP-competitive kinase inhibitor. It binds to the ATP-binding pocket of the HPK1 enzyme, preventing the phosphorylation of its downstream substrates, most notably SLP-76.[6] This blockade of kinase activity prevents the negative feedback on TCR signaling, leading to enhanced T-cell activation and effector functions.
Advantages and Disadvantages
-
Advantages:
-
Ease of Use: Simple addition of the compound to cell culture media.
-
Dose-Dependent Control: Allows for titration of the inhibitory effect.
-
Temporal Control & Reversibility: The effect is rapid and can be reversed by washing out the compound.
-
In Vivo Potential: Suitable for preclinical in vivo studies to assess systemic effects.
-
-
Disadvantages:
-
Potential Off-Target Effects: Small molecule inhibitors may inhibit other kinases, especially those with similar ATP-binding sites.
-
Pharmacokinetic Challenges: In vivo efficacy depends on bioavailability, stability, and metabolism.
-
Limited to Kinase Inhibition: Does not address potential non-catalytic "scaffolding" functions of the HPK1 protein, although studies suggest kinase inhibition is sufficient for T-cell activation.[20][21]
-
Experimental Workflow Diagram: this compound Treatment
Protocol: In Vitro T-Cell Activation Assay with this compound
This protocol describes a typical experiment to measure the effect of this compound on cytokine production from primary human T-cells.
A. Cell Preparation and Plating
-
Isolate primary human T cells or Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using standard density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend cells in complete RPMI-1640 medium (cRPMI) with 10% FBS.
-
Plate cells at a density of 1-2 x 10⁵ cells per well in a 96-well flat-bottom plate.
B. Inhibitor Treatment and T-Cell Stimulation
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cRPMI to create a series of working concentrations (e.g., ranging from 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Add the diluted inhibitor or vehicle control to the appropriate wells. It is common to pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
Stimulate the T cells by adding anti-CD3/CD28 antibodies (e.g., plate-bound at 1 µg/mL or using activation beads at a 1:1 bead-to-cell ratio).
C. Incubation and Functional Readout
-
Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
-
Measure the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant using an ELISA or a multiplex cytokine bead array (CBA) assay according to the manufacturer's instructions.[6][9]
-
(Optional) The cells can be harvested and analyzed for proliferation (e.g., CFSE dilution) or expression of activation markers (e.g., CD69, CD25) by flow cytometry.[6]
Part 3: Comparative Analysis and Data Summary
Choosing between shRNA knockdown and small molecule inhibition depends on the specific experimental question. Genetic knockdown is ideal for validating the on-target role of HPK1, while pharmacological inhibition is better suited for studying dose-dependent effects, therapeutic potential, and for experiments requiring temporal control.
Table 1: Comparison of Methodological Parameters
| Parameter | Lentiviral shRNA Knockdown | This compound Treatment |
| Principle | Post-transcriptional gene silencing via RNAi | Competitive inhibition of kinase ATP-binding site |
| Target | HPK1 mRNA | HPK1 Protein (Kinase Domain) |
| Duration of Effect | Stable, long-term (weeks to months) | Transient, reversible (hours to days) |
| Control | "All-or-nothing" knockdown (constitutive) | Dose-dependent and temporal control |
| Primary Use Case | Target validation, stable model generation | Dose-response studies, preclinical therapeutic modeling |
| Key Risk | Off-target gene silencing, insertional mutagenesis | Off-target kinase inhibition, compound toxicity |
Table 2: Quantitative Efficacy and Functional Outcomes
| Metric | Lentiviral shRNA Knockdown | This compound Treatment |
| Target Inhibition | >75% reduction in HPK1 protein/mRNA levels is achievable.[12][13] | Enzymatic IC₅₀: 129 nM.[18][19] |
| pSLP-76 (S376) | Decreased phosphorylation upon TCR stimulation.[22] | Concentration-dependent reduction in phosphorylation.[20] |
| IL-2 Production | Significantly increased upon TCR stimulation.[21][22] | Dose-dependent increase upon TCR stimulation.[6][20][23] |
| IFN-γ Production | Significantly increased upon TCR stimulation.[8] | Dose-dependent increase upon TCR stimulation.[6][9][23] |
| Resistance to Suppression | HPK1 KO cells are resistant to PGE₂-mediated suppression.[11][22] | Reverses PGE₂ and adenosine-mediated immunosuppression.[9][23] |
Part 4: HPK1 Signaling Pathway and Method Selection
HPK1 Signaling in T-Cell Activation
The diagram below illustrates the central role of HPK1 as a negative regulator downstream of the T-cell receptor. Both shRNA-mediated removal of HPK1 protein and direct inhibition of its kinase activity by this compound converge on the same outcome: preventing the inhibitory phosphorylation of SLP-76, thereby "releasing the brake" on T-cell activation.
References
- 1. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 8. arcusbio.com [arcusbio.com]
- 9. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 13. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conditional Gene Expression and Knockdown Using Lentivirus Vectors Encoding shRNA | Springer Nature Experiments [experiments.springernature.com]
- 15. reddit.com [reddit.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. portals.broadinstitute.org [portals.broadinstitute.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. This compound - Immunomart [immunomart.org]
- 20. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 21. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Hpk1-IN-25 solubility and formulation for animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Hpk1-IN-25 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). HPK1 is a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound blocks the downstream signaling cascade that suppresses T-cell activation, thereby enhancing anti-tumor immunity.
Q2: What is the recommended storage condition for this compound?
A2: this compound powder should be stored at -20°C for long-term stability. If dissolved in a solvent, it is recommended to store the solution at -80°C.[1]
Q3: What is the solubility of this compound in common solvents?
A3: this compound is soluble in DMSO at a concentration of 10 mM.[2] For other solvents, it is reported to be slightly soluble or insoluble at concentrations less than 1 mg/mL.[1]
Q4: Can this compound be used for in vivo animal studies?
A4: Yes, this compound is designed for potential use in in vivo studies. Proper formulation is crucial for its delivery and efficacy.
Solubility and Formulation for Animal Studies
A critical aspect of in vivo studies is the appropriate formulation of the compound to ensure its bioavailability. Below is a summary of solubility information and a recommended formulation protocol.
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 10 mM[2] | |
| Other Solvents | < 1 mg/mL[1] | Refers to slight or insoluble nature |
Recommended Formulation for Oral Gavage in Mice
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol:
-
Prepare the stock solution: Dissolve this compound in DMSO to create a concentrated stock solution. Gentle warming or sonication may be required to aid dissolution.
-
Add PEG300: To the DMSO stock solution, add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween-80: Add Tween-80 to the mixture and vortex until it is homogenous.
-
Add Saline: Finally, add saline to the mixture to reach the final desired volume and concentration. Mix well.
-
Administration: The final formulation should be a clear solution and administered immediately after preparation.
Experimental Protocols
In Vivo Dosing by Oral Gavage in Mice
This protocol outlines the general steps for administering this compound to mice via oral gavage.
Materials:
-
This compound formulation
-
Appropriate gauge oral gavage needles (e.g., 20-22 gauge, curved)
-
Syringes (1 mL)
-
Mice (e.g., C57BL/6)
Procedure:
-
Animal Handling: Acclimatize the mice to handling and the experimental setup for several days before the study begins.
-
Dose Calculation: Calculate the required dose of this compound based on the body weight of each mouse.
-
Preparation of Formulation: Prepare the this compound formulation as described in the section above. Ensure the final volume for gavage is appropriate for the mouse size (typically 5-10 mL/kg).
-
Administration:
-
Securely restrain the mouse.
-
Gently insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound formulation.
-
Carefully remove the gavage needle.
-
-
Monitoring: Monitor the mice for any signs of distress or adverse reactions post-administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation | * Incorrect solvent ratio. * Low temperature of the vehicle. * Compound concentration is too high. | * Ensure the correct order of solvent addition and thorough mixing at each step. * Gently warm the vehicle during preparation. * Reduce the final concentration of this compound. |
| Animal distress or mortality after oral gavage | * Improper gavage technique leading to esophageal or tracheal injury. * Toxicity of the compound or formulation. | * Ensure proper training in oral gavage techniques. * Conduct a pilot study with a small group of animals to assess tolerability. * Consider reducing the dose or using an alternative formulation. |
| Lack of in vivo efficacy | * Poor bioavailability of the compound. * Inadequate dosing frequency or concentration. * Degradation of the compound in the formulation. | * Optimize the formulation to improve solubility and absorption. * Perform pharmacokinetic studies to determine the optimal dosing regimen. * Prepare the formulation fresh before each administration. |
Signaling Pathways and Workflows
HPK1 Signaling Pathway in T-Cells
HPK1 is a key negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream substrates, leading to the dampening of the immune response. This compound inhibits this process.
Caption: HPK1 signaling cascade in T-cell activation and its inhibition by this compound.
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating the efficacy of this compound in a murine tumor model.
Caption: A standard workflow for an in vivo efficacy study of this compound.
References
Technical Support Center: Optimizing Hpk1-IN-25 Dosage for Tumor Growth Inhibition
Welcome to the technical support center for Hpk1-IN-25. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for effective tumor growth inhibition in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are intended to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1. HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2] By inhibiting HPK1, this compound blocks this negative feedback loop, leading to enhanced T-cell activation, proliferation, and cytokine production. This heightened anti-tumor immune response can lead to the inhibition of tumor growth.[1][3] HPK1 inhibition has also been shown to modulate the tumor microenvironment to be more favorable for anti-tumor immunity.[1]
Q2: What is the reported in vitro potency of this compound?
A2: this compound has a reported IC50 of 129 nM for the enzymatic activity of HPK1.[4]
Q3: In which tumor models are HPK1 inhibitors typically tested?
A3: HPK1 inhibitors are most effectively evaluated in syngeneic tumor models, which have a competent immune system. Commonly used models include the CT26 (colon carcinoma), MC38 (colon adenocarcinoma), and 1956 (sarcoma) models.[5][6] These models allow for the assessment of the immune-modulating effects of the inhibitor.
Q4: Should this compound be used as a monotherapy or in combination?
A4: Preclinical studies with various HPK1 inhibitors have shown efficacy both as a monotherapy and in combination with other immunotherapies, particularly immune checkpoint inhibitors like anti-PD-1 or anti-PD-L1 antibodies.[5][7] Combination therapy has often demonstrated synergistic effects, resulting in more robust tumor growth inhibition. For instance, one study on an HPK1 inhibitor showed a tumor growth inhibition (TGI) of 42% as a monotherapy, which increased to 95% when combined with an anti-PD-1 antibody.
Q5: What are the key parameters to assess for efficacy?
A5: The primary efficacy endpoint is the inhibition of tumor growth, which can be quantified by the Tumor Growth Inhibition (TGI) index or the ratio of the mean tumor volume in the treated group to the control group (T/C ratio). Other important assessments include the analysis of the tumor microenvironment (e.g., infiltration of CD8+ T-cells), measurement of cytokine levels (e.g., IFN-γ, IL-2) in plasma or tumor lysates, and ex vivo analysis of T-cell function.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Tumor Growth Inhibition | - Insufficient dosage or dosing frequency.- Poor bioavailability of this compound.- The chosen tumor model is not responsive to immunotherapy.- Suboptimal route of administration. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose.- Conduct pharmacokinetic (PK) studies to assess drug exposure.- Consider a different syngeneic tumor model known to be responsive to immune checkpoint blockade.- Evaluate different administration routes (e.g., oral gavage, intraperitoneal injection). |
| Unexpected Toxicity (e.g., weight loss, lethargy) | - The administered dose is above the MTD.- Off-target effects of this compound.- Vehicle-related toxicity. | - Reduce the dosage and/or dosing frequency.- Monitor animals closely for clinical signs of toxicity.- Include a vehicle-only control group to rule out vehicle effects. |
| High Variability in Tumor Growth Within Groups | - Inconsistent tumor cell implantation.- Variation in the health status of the animals.- Small group sizes. | - Ensure consistent cell numbers and injection technique.- Use age- and sex-matched animals from a reputable supplier.- Increase the number of animals per group to improve statistical power. |
| Difficulty in Formulating this compound for In Vivo Administration | - Poor solubility of the compound. | - Test various pharmaceutically acceptable vehicles (e.g., a solution of polyethylene glycol 400, tocopheryl polyethylene glycol succinate, and ethanol has been used for other HPK1 inhibitors).- Consider formulation strategies such as suspensions or nanoformulations. |
Quantitative Data from Preclinical Studies of HPK1 Inhibitors
Note: The following data is from studies on other HPK1 inhibitors and should be used as a reference for designing experiments with this compound.
Table 1: Example of In Vivo Dosage and Efficacy of an HPK1 Inhibitor
| Compound | Tumor Model | Dosage | Administration Route | Efficacy (TGI) | Combination Agent | Combination Efficacy (TGI) | Reference |
| Unnamed HPK1 Inhibitor | CT26 Syngeneic | 30 mg/kg, twice daily | Oral (p.o.) | 42% | Anti-PD-1 (3 mg/kg, i.p.) | 95% |
Table 2: Example of Pharmacokinetic Parameters of an HPK1 Inhibitor in Mice
| Compound | Dose | Route | Cmax (ng/mL) | T1/2 (h) | Bioavailability (F%) |
| Unnamed HPK1 Inhibitor | 10 mg/kg | Oral (p.o.) | 1801 | 0.6 | 116% |
Experimental Protocols
General Protocol for In Vivo Tumor Growth Inhibition Study
-
Cell Culture and Preparation:
-
Culture the chosen syngeneic tumor cell line (e.g., CT26) in the recommended medium.
-
Harvest cells during the logarithmic growth phase and assess viability (should be >95%).
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection.
-
-
Tumor Implantation:
-
Use 6-8 week old immunocompetent mice (e.g., BALB/c for CT26 cells).
-
Inject the tumor cell suspension (e.g., 1 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Combination therapy).
-
-
Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle.
-
Administer the treatment as per the study design (e.g., daily or twice-daily oral gavage).
-
For combination studies, administer the second agent (e.g., anti-PD-1 antibody via intraperitoneal injection) according to its established protocol.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volumes and body weights regularly.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, flow cytometry).
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Visualizations
Caption: HPK1 Signaling Pathway and Inhibition by this compound.
Caption: In Vivo Tumor Growth Inhibition Experimental Workflow.
References
- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beonemedinfo.com [beonemedinfo.com]
- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
Hpk1-IN-25 stability and storage conditions
Welcome to the technical support center for Hpk1-IN-25. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find detailed information on the stability and storage of the compound, answers to frequently asked questions, comprehensive troubleshooting guides, and detailed experimental protocols.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.
| Condition | Powder | In DMSO |
| Shipping | Shipped at room temperature. | - |
| Long-term Storage | Store at -20°C for up to 3 years. | Store at -80°C for up to 1 year. Stock solutions at -80°C are stable for at least 6 months, and at -20°C for up to 1 month. |
| Handling | Minimize exposure to light and moisture. | Prepare stock solutions in fresh, anhydrous DMSO to avoid solubility issues, as DMSO is hygroscopic.[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Aqueous Stability | Information on the stability of this compound in aqueous solutions is limited. It is recommended to prepare aqueous dilutions from a DMSO stock solution immediately before use and not to store them for extended periods. | - |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[2][3] Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76 at serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which in turn triggers the ubiquitination and subsequent proteasomal degradation of SLP-76.[3] By inhibiting HPK1, this compound prevents the degradation of SLP-76, thereby enhancing and sustaining downstream TCR signaling, leading to increased T-cell activation and cytokine production, such as Interleukin-2 (IL-2).[4][5]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 10 mM. For cell-based assays, it is crucial to use high-purity, anhydrous DMSO as hygroscopic DMSO can negatively impact the solubility of the compound.[1]
Q3: What are the expected downstream effects of this compound treatment in T-cells?
A3: Treatment of T-cells with this compound is expected to lead to a decrease in the phosphorylation of SLP-76 at Ser376. Consequently, this should result in an increase in T-cell activation markers and enhanced production of cytokines, most notably IL-2.[4][5]
Q4: Can this compound be used in in vivo studies?
A4: While this compound is primarily characterized for in vitro use, some HPK1 inhibitors have been investigated in preclinical in vivo models.[3] For in vivo applications, specific formulation and dosage will need to be optimized. A common formulation for similar small molecule inhibitors involves dissolving the compound in a vehicle such as DMSO, followed by dilution with agents like PEG300, Tween 80, and saline to improve solubility and bioavailability.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
Issue 1: No or low inhibitory effect observed.
-
Question: I am not seeing the expected decrease in pSLP-76 or increase in IL-2 production after treating my cells with this compound. What could be the reason?
-
Answer:
-
Compound Integrity: Ensure that this compound has been stored correctly according to the recommended conditions to prevent degradation.
-
Solubility Issues: The compound may have precipitated out of solution. When preparing your working solution from a DMSO stock, ensure that the final concentration of DMSO in your cell culture medium is compatible with your cells and does not exceed a level that affects cell health (typically <0.5%). Prepare fresh dilutions for each experiment.
-
Cell Type and Stimulation: The effect of HPK1 inhibition can be cell-type specific. Ensure that your cell line (e.g., Jurkat) or primary T-cells are responsive to TCR stimulation. The timing and strength of TCR stimulation (e.g., with anti-CD3/CD28 antibodies) are critical for observing the effects of HPK1 inhibition.
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Assay Conditions: For kinase assays, ensure that the concentrations of the enzyme, substrate, and ATP are optimized.[1] For cell-based assays, the incubation time with the inhibitor and the timing of the readout are crucial.
-
Issue 2: High background or unexpected results.
-
Question: I am observing high background signals or results that are inconsistent with the expected mechanism of action. What should I do?
-
Answer:
-
Off-Target Effects: Like many kinase inhibitors, this compound may have off-target effects, especially at higher concentrations.[6][7] It is crucial to perform dose-response experiments to determine the optimal concentration that provides specific inhibition of HPK1 with minimal off-target activity. Consider using a negative control compound with a similar chemical structure but no activity against HPK1.
-
Compound Interference: In biochemical assays, the compound itself might interfere with the detection method (e.g., fluorescence or luminescence).[1] Run control experiments with the compound in the absence of the enzyme to check for such interference.
-
Cell Viability: High concentrations of this compound or the solvent (DMSO) may be toxic to cells, leading to confounding results. Always perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays.
-
Issue 3: Variability between experiments.
-
Question: I am seeing significant variability in my results from one experiment to the next. How can I improve reproducibility?
-
Answer:
-
Consistent Protocols: Ensure that all experimental parameters, including cell density, stimulation conditions, inhibitor concentration, incubation times, and assay procedures, are kept consistent across all experiments.
-
Reagent Quality: Use fresh, high-quality reagents. The purity of ATP, substrates, and antibodies can significantly impact the outcome of kinase and cell-based assays.[1]
-
Handling of Stock Solutions: Avoid multiple freeze-thaw cycles of the this compound stock solution by preparing and storing aliquots.
-
Experimental Protocols
Protocol 1: Measurement of IL-2 Secretion in Jurkat T-cells
This protocol describes how to measure the effect of this compound on IL-2 secretion from stimulated Jurkat T-cells using an ELISA-based method.[8][9]
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at a concentration of 1 million cells/mL.[9]
-
Cell Plating: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO only).
-
T-cell Stimulation: Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies to a final concentration of 1-5 µg/mL and 1-10 µg/mL, respectively.[9]
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[9]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
IL-2 ELISA: Quantify the amount of IL-2 in the supernatant using a commercially available IL-2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 value.
Protocol 2: Western Blot for Phospho-SLP-76 (Ser376)
This protocol outlines the procedure for detecting changes in the phosphorylation of SLP-76 at Ser376 in response to this compound treatment.
-
Cell Culture and Treatment: Culture and treat Jurkat cells with this compound as described in Protocol 1 (steps 1-3).
-
T-cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibody-coated beads for 30 minutes.[10]
-
Cell Lysis: After stimulation, pellet the cells by centrifugation and wash with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-SLP-76 (Ser376) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-SLP-76 signal to total SLP-76 or a loading control like β-actin or GAPDH.
Visualizations
Caption: HPK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. onclive.com [onclive.com]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Hpk1-IN-25 Therapy
Welcome to the technical support center for Hpk1-IN-25 therapy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and understand potential mechanisms of resistance to Hpk1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[3] By inhibiting HPK1, this compound blocks this negative feedback loop, leading to enhanced T-cell activation, proliferation, and cytokine production, which can promote anti-tumor immunity.[4][5] this compound has a reported IC50 of 129 nM for HPK1.[1][2]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
Lack of response to this compound can stem from several factors:
-
Experimental Setup: Incorrect compound concentration, improper cell handling, or issues with assay reagents can all lead to a lack of observable effect. Refer to the Troubleshooting Guide for detailed suggestions.
-
Low HPK1 Expression: The target cell line may not express sufficient levels of HPK1 for the inhibitor to have a significant effect. It is recommended to verify HPK1 expression at the protein level.
-
Pre-existing or Acquired Resistance: The cells may have intrinsic resistance mechanisms or may have developed resistance during the course of the experiment. See the section on "Potential Mechanisms of Resistance" for more details.
Q3: What are the potential mechanisms of acquired resistance to Hpk1 inhibitors like this compound?
While specific acquired resistance mechanisms to this compound have not been extensively documented in published literature, we can extrapolate from known mechanisms of resistance to other kinase inhibitors. These can be broadly categorized as on-target and off-target resistance.
-
On-Target Resistance:
-
Secondary Mutations in the HPK1 Kinase Domain: Mutations in the ATP-binding pocket of HPK1 could reduce the binding affinity of this compound. A common site for such mutations in kinases is the "gatekeeper" residue. For HPK1, the gatekeeper residue has been identified as Methionine 91 (Met-91).[6] A mutation at this site could sterically hinder inhibitor binding.
-
-
Off-Target Resistance:
-
Activation of Bypass Signaling Pathways: Cells may upregulate alternative signaling pathways that compensate for the inhibition of HPK1. In the context of T-cell activation, this could involve pathways that are parallel to or downstream of the initial TCR signaling events that HPK1 regulates.[7]
-
Upregulation of Downstream Effectors: Increased expression or activity of downstream signaling molecules in the HPK1 pathway, such as components of the JNK, ERK, or NF-κB pathways, could potentially overcome the effect of HPK1 inhibition.[8][9][10]
-
Drug Efflux Pumps: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor, rendering it less effective.
-
Q4: How can I overcome resistance to this compound in my experiments?
Strategies to overcome resistance often involve combination therapies. Preclinical studies have shown that combining HPK1 inhibitors with other immunotherapeutic agents, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), can lead to synergistic anti-tumor activity and may help overcome resistance.[4][5][11][12]
Troubleshooting Guides
Guide 1: Inconsistent or No Effect of this compound in Cell-Based Assays
| Observed Problem | Potential Cause | Recommended Solution |
| No difference in T-cell activation or proliferation between control and this compound treated groups. | Suboptimal inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. Start with a broad range of concentrations around the reported IC50 (129 nM). |
| Poor compound solubility or stability. | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh stock solutions regularly. | |
| Cell viability issues. | Assess cell viability using a trypan blue exclusion assay or a viability dye for flow cytometry. High levels of cell death can mask the effects of the inhibitor. | |
| Low HPK1 expression in the cell line. | Confirm HPK1 protein expression in your cell line by Western blot or flow cytometry. | |
| High variability between replicates. | Inconsistent cell seeding. | Ensure a homogenous cell suspension and accurate cell counting before plating. |
| Pipetting errors. | Use calibrated pipettes and be meticulous when adding inhibitor and other reagents. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| "Bell-shaped" dose-response curve. | Off-target effects at high concentrations. | High concentrations of kinase inhibitors can sometimes inhibit other kinases, leading to confounding effects.[13] Focus on the concentration range that provides a sustained biological response. |
Guide 2: Troubleshooting In Vitro Kinase Assays
| Observed Problem | Potential Cause | Recommended Solution |
| No inhibition of HPK1 activity by this compound. | Incorrect ATP concentration. | The IC50 of an ATP-competitive inhibitor is dependent on the ATP concentration. Ensure the ATP concentration in your assay is at or near the Km of HPK1 for ATP. |
| Inactive enzyme or inhibitor. | Verify the activity of your recombinant HPK1 enzyme using a known potent inhibitor as a positive control. Confirm the integrity of your this compound stock. | |
| Assay conditions not optimized. | Optimize buffer conditions, incubation time, and enzyme/substrate concentrations.[14] | |
| High background signal. | Contaminated reagents. | Use fresh, high-quality reagents. |
| Non-specific binding to the plate. | Use plates designed for kinase assays and consider using blocking agents. | |
| Low signal-to-noise ratio. | Suboptimal enzyme or substrate concentration. | Titrate the enzyme and substrate to find the optimal concentrations that give a robust signal. |
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of experiments with this compound and potential resistance scenarios.
Table 1: Dose-Response of this compound on T-Cell Proliferation
| Cell Line | This compound Concentration (nM) | T-Cell Proliferation (% of Control) |
| Sensitive (Jurkat) | 0 | 100 |
| 10 | 125 | |
| 50 | 180 | |
| 100 | 250 | |
| 250 | 260 | |
| 500 | 240 | |
| Resistant (Jurkat-HR) | 0 | 100 |
| 10 | 105 | |
| 50 | 115 | |
| 100 | 120 | |
| 250 | 130 | |
| 500 | 135 |
Table 2: Effect of this compound in Combination with Anti-PD-1 on Cytokine Production
| Treatment Group | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) |
| Vehicle Control | 50 | 100 |
| This compound (100 nM) | 200 | 350 |
| Anti-PD-1 (1 µg/mL) | 150 | 250 |
| This compound + Anti-PD-1 | 550 | 800 |
Experimental Protocols
Protocol 1: In Vitro HPK1 Kinase Assay
This protocol is a general guideline for measuring the inhibitory activity of this compound against recombinant HPK1 enzyme.
-
Prepare Reagents:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Recombinant HPK1 enzyme.
-
HPK1 substrate (e.g., Myelin Basic Protein, MBP).
-
ATP solution.
-
This compound serial dilutions.
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Assay Procedure:
-
Add 5 µL of kinase buffer to each well of a 384-well plate.
-
Add 2.5 µL of this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Add 2.5 µL of a mixture of recombinant HPK1 and substrate to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the detection reagent.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: T-Cell Proliferation Assay
This protocol describes a general method to assess the effect of this compound on T-cell proliferation using a cell proliferation dye.
-
Prepare Cells:
-
Isolate primary T cells or use a T-cell line (e.g., Jurkat).
-
Label the cells with a cell proliferation dye (e.g., CFSE or CellTrace™ Violet) according to the manufacturer's protocol.
-
-
Assay Setup:
-
Plate the labeled T cells in a 96-well plate.
-
Add serial dilutions of this compound or vehicle control.
-
Stimulate the T cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
-
Data Acquisition:
-
Harvest the cells and stain with viability and T-cell surface markers (e.g., CD4, CD8) if using primary T cells.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Analyze the dilution of the cell proliferation dye to determine the percentage of divided cells and the proliferation index.
-
Visualizations
HPK1 Signaling Pathway
Caption: Simplified HPK1 signaling pathway in T-cell activation.
Experimental Workflow: T-Cell Proliferation Assay
Caption: Workflow for a T-cell proliferation assay.
Logical Relationship: Potential Resistance Mechanisms
Caption: Categories of potential resistance to this compound.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Interaction of hematopoietic progenitor kinase 1 with adapter proteins Crk and CrkL leads to synergistic activation of c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-cell receptor ligation induces distinct signaling pathways in naïve vs. antigen-experienced T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Interaction of Hematopoietic Progenitor Kinase 1 with Adapter Proteins Crk and CrkL Leads to Synergistic Activation of c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Activation or suppression of NFκB by HPK1 determines sensitivity to activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
Technical Support Center: Determining Hpk1-IN-25 Cytotoxicity with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cell viability assays to determine the cytotoxicity of Hpk1-IN-25, a potent hematopoietic progenitor kinase 1 (HPK1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with an in vitro IC50 of 129 nM.[1][2] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[3][4][5] By inhibiting HPK1, this compound is expected to enhance T-cell activation, proliferation, and cytokine production, making it a potential candidate for cancer immunotherapy.[3][4][6]
Q2: Is this compound expected to be cytotoxic?
The primary mechanism of this compound is to modulate T-cell function, not to directly induce cell death. Therefore, significant cytotoxicity is generally not expected in healthy immune cells. However, off-target effects or specific vulnerabilities in certain cancer cell lines could lead to cytotoxic responses. It is crucial to empirically determine the cytotoxic profile of this compound in the specific cell lines used in your research.
Q3: Which cell lines are recommended for testing this compound cytotoxicity?
The choice of cell lines should be guided by your research question.
-
For assessing on-target effects: Use T-lymphocyte cell lines (e.g., Jurkat, primary human T-cells) to confirm that the inhibitor enhances T-cell activation at concentrations that are not cytotoxic.
-
For assessing off-target cytotoxicity: A panel of cancer cell lines from different tissues is recommended to identify any potential for off-target killing.
-
For counter-screening: Non-cancerous cell lines (e.g., fibroblasts, epithelial cells) can be used to assess general cytotoxicity.
Q4: Which cell viability assay should I choose?
The selection of a cell viability assay depends on the specific experimental context and the anticipated mechanism of cell death. The three common assays detailed in this guide are:
-
MTT Assay: Measures mitochondrial metabolic activity. It is a widely used and cost-effective endpoint assay.[7][8]
-
XTT Assay: Similar to MTT, it measures mitochondrial activity but the formazan product is water-soluble, simplifying the protocol.[9][10][11]
-
Neutral Red Uptake Assay: Measures the ability of viable cells to incorporate and retain the neutral red dye in their lysosomes. This assay is sensitive to changes in cell membrane integrity.[12][13][14][15]
This compound Signaling Pathway and Experimental Workflow
To understand the context of this compound activity and the general workflow for assessing its cytotoxicity, refer to the diagrams below.
Caption: this compound inhibits HPK1, blocking its negative regulation of T-cell activation.
Caption: General workflow for assessing the cytotoxicity of this compound.
Quantitative Data Summary
When performing cytotoxicity studies, it is crucial to test a range of concentrations and incubation times. The following table provides a template for summarizing your results.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) (Assay Method) |
| Jurkat | 0.1 | 24 | e.g., 98% (MTT) |
| Jurkat | 1 | 24 | e.g., 95% (MTT) |
| Jurkat | 10 | 24 | e.g., 92% (MTT) |
| Jurkat | 100 | 24 | e.g., 85% (MTT) |
| MCF-7 | 0.1 | 48 | e.g., 99% (XTT) |
| MCF-7 | 1 | 48 | e.g., 96% (XTT) |
| MCF-7 | 10 | 48 | e.g., 88% (XTT) |
| MCF-7 | 100 | 48 | e.g., 75% (XTT) |
| Primary T-Cells | 1 | 72 | e.g., 97% (Neutral Red) |
| Primary T-Cells | 10 | 72 | e.g., 94% (Neutral Red) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
MTT Assay Protocol
The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle and untreated). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
XTT Assay Protocol
The XTT assay is similar to the MTT assay, but the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[9][10]
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat cells with this compound and controls for the desired duration.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[9][10]
-
XTT Addition: Add 50 µL of the XTT working solution to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[9]
-
Absorbance Measurement: Measure the absorbance at 450 nm with a reference wavelength of 660 nm.[9]
Neutral Red Uptake Assay Protocol
This assay measures the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Expose cells to various concentrations of this compound and controls for the chosen time period.
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of medium containing a final concentration of 50 µg/mL neutral red. Incubate for 2-3 hours at 37°C.
-
Cell Washing: Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.[12]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in wells without cells | - Contamination of media or reagents.- Reagent instability. | - Use fresh, sterile media and reagents.- Ensure proper storage of assay reagents as per the manufacturer's instructions.[16] |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| Low signal or poor dynamic range | - Suboptimal cell number.- Incorrect incubation times.- Assay not sensitive enough for the cell type. | - Perform a cell titration experiment to determine the optimal seeding density.- Optimize the incubation time for both the compound and the assay reagent.- Consider trying a different viability assay. |
| Unexpected cytotoxicity at low this compound concentrations | - Solvent (e.g., DMSO) toxicity.- Compound precipitation at high concentrations. | - Include a solvent control with the highest concentration of the vehicle used.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).- Check the solubility of this compound in your culture medium. |
| Interference of this compound with the assay chemistry | - The compound may have inherent color or redox potential that interferes with the assay readout. | - Run a control plate with the compound in cell-free medium to check for direct effects on the assay reagents.- If interference is observed, consider a different viability assay that relies on an alternative mechanism (e.g., ATP-based assay). |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 6. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. qualitybiological.com [qualitybiological.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 15. iivs.org [iivs.org]
- 16. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hpk1-IN-25 in murine experimental models. The information is designed to help minimize adverse events and ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). It has an IC50 of 129 nM for HPK1.[1][2] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and acts as a negative regulator of T-cell and B-cell receptor signaling.[3][4][5] By inhibiting HPK1, this compound is expected to enhance T-cell activation, cytokine production, and anti-tumor immunity.[3][6][7]
Q2: What are the potential therapeutic applications of this compound?
A2: Given its role in augmenting immune responses, this compound and other HPK1 inhibitors are being investigated primarily for cancer immunotherapy, both as monotherapy and in combination with other treatments like checkpoint inhibitors (e.g., anti-PD-1 antibodies).[8][9]
Q3: How should this compound be stored?
A3: this compound should be stored under the conditions recommended in the Certificate of Analysis provided by the supplier. Generally, it is stored at room temperature in the continental US, but this may vary elsewhere.[1]
Q4: What is the selectivity profile of this compound?
A4: While specific selectivity data for this compound is not widely published, the development of HPK1 inhibitors often focuses on achieving high selectivity over other kinases, particularly within the MAP4K family and other kinases involved in immune signaling like JAK1, to minimize off-target effects.[10] For example, the preclinical HPK1 inhibitor NDI-101150 has a high selectivity against GLK.[11] Researchers should carefully evaluate the selectivity of the specific batch of this compound being used.
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound in mice. As specific data for this compound is limited, this guidance is based on findings with other preclinical small molecule HPK1 inhibitors.
Table 1: Summary of Preclinical Data for HPK1 Inhibitors in Mice
| Compound | Dosing | Observed Effects & Tolerability | Reference |
| NDI-101150 | 75 mg/kg p.o. | Complete tumor response in an EMT syngeneic mouse model. | [11] |
| Unnamed Inhibitor | 300 and 1000 mg/kg | Good tolerability with minor changes in body weight. | [8] |
| DS21150768 | Not specified | Orally bioavailable with sustained plasma exposure, leading to enhanced cytokine responses in vivo. | [6] |
| Compound K | 30 or 100 mpk (twice daily) | Reduced pSLP76 levels and increased IFN-γ, CD25, and CD69 expression. | [9] |
| HPK1-054 | 150 mg/kg BID | Decreased tumor growth as a single agent and in combination with anti-CTLA-4. | [12] |
Issue 1: Lack of Efficacy or Variable Results
-
Possible Cause: Suboptimal dosage or administration route.
-
Troubleshooting:
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration for the desired biological effect. Dosing for other preclinical HPK1 inhibitors in mice has ranged from 30 mg/kg to 150 mg/kg, administered orally once or twice daily.[8][9][11][12]
-
Pharmacokinetic (PK) Analysis: If possible, perform a PK study to determine the half-life, Cmax, and bioavailability of this compound in your mouse strain. The half-life of other HPK1 inhibitors in mice has been reported to be around 1.1 to 1.2 hours.[4][11]
-
Formulation: Ensure proper formulation of this compound for in vivo administration. The vehicle used can significantly impact solubility and bioavailability. Consult the manufacturer's recommendations or relevant literature for appropriate vehicle selection.
-
Issue 2: Observed Adverse Events in Mice
While specific adverse events for this compound in mice are not documented, studies with other small molecule HPK1 inhibitors have generally reported good tolerability.[8][13] However, it is crucial to monitor for any signs of toxicity.
-
Possible Signs of Toxicity:
-
Weight loss
-
Reduced activity or lethargy
-
Ruffled fur
-
Changes in food and water intake
-
Gastrointestinal issues (e.g., diarrhea) - Note: Nausea, vomiting, and diarrhea have been reported in human clinical trials of an HPK1 inhibitor.[14]
-
-
Troubleshooting:
-
Dose Reduction: If adverse events are observed, consider reducing the dose or the frequency of administration.
-
Supportive Care: Provide supportive care as needed, such as supplemental nutrition or hydration, in consultation with veterinary staff.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological analysis of major organs to assess for any signs of toxicity.
-
Off-Target Effects: Consider the possibility of off-target effects. If the selectivity profile of your batch of this compound is unknown, it may be inhibiting other kinases, leading to unexpected toxicities.
-
Issue 3: Unexpected Immunological Effects
-
Possible Cause: Overstimulation of the immune system.
-
Troubleshooting:
-
Immune Cell Profiling: Conduct detailed immune cell profiling using flow cytometry to analyze changes in different immune cell populations (T cells, B cells, dendritic cells, etc.) in the blood, spleen, and tumor microenvironment.
-
Cytokine Analysis: Measure a broad panel of cytokines to assess for a potential "cytokine storm," which could be a consequence of excessive immune activation.
-
Autoimmunity Markers: In long-term studies, monitor for signs of autoimmunity. While HPK1 knockout and kinase-dead mice have not shown overt autoimmunity, this is a theoretical risk when modulating the immune system.[9]
-
Experimental Protocols
General Protocol for Oral Administration of an HPK1 Inhibitor in a Syngeneic Tumor Mouse Model
-
Animal Model: Utilize an appropriate syngeneic mouse tumor model (e.g., CT26, MC38).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[12]
-
Compound Preparation: Prepare this compound in a suitable vehicle for oral gavage.
-
Dosing: Administer this compound orally at the predetermined dose and schedule. A common starting point could be a dose between 30-100 mg/kg, administered once or twice daily.[8][9] The control group should receive the vehicle only.
-
Monitoring:
-
Measure tumor volume at regular intervals.
-
Monitor the body weight and overall health of the mice daily.
-
-
Pharmacodynamic Analysis:
-
Collect blood samples at different time points after the last dose to analyze target engagement (e.g., by measuring the phosphorylation of SLP76, a downstream target of HPK1).[8][9]
-
At the end of the study, harvest tumors and spleens for immunological analysis (e.g., flow cytometry for immune cell infiltration, cytokine analysis).
-
Visualizations
Caption: HPK1 Signaling Pathway in T-Cell Activation.
Caption: Experimental Workflow for In Vivo Studies.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 9. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 12. rapt.com [rapt.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Hpk1-IN-25 Dose-Response Curve Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hpk1-IN-25 in in vitro dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor signaling.[2][3] HPK1 activation, following TCR engagement, leads to the phosphorylation of downstream targets like SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[4][5] This phosphorylation event dampens T-cell activation. This compound, as an ATP-competitive inhibitor, blocks the kinase activity of HPK1, thereby preventing the phosphorylation of its substrates and leading to enhanced T-cell activation and cytokine production, such as IL-2.[3][4][5]
Q2: What is the reported in vitro potency of this compound?
A2: this compound has a reported enzymatic IC50 of 129 nM against HPK1.[1][6]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro assays, it is recommended to prepare a stock solution in a suitable organic solvent like DMSO. For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or -80°C. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.[1]
Q4: Which in vitro assay formats are suitable for determining the dose-response curve of this compound?
A4: Several in vitro kinase assay formats can be used to determine the potency of this compound. These include, but are not limited to:
-
Luminescence-based assays: Such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
-
Fluorescence Resonance Energy Transfer (FRET) assays: Like the LanthaScreen™ Eu Kinase Binding Assay, which measures the displacement of a fluorescent tracer from the kinase by the inhibitor.
-
Radiometric assays: These assays, like the HotSpot™ kinase assay, measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.[2]
-
Mobility Shift Assays (MSA): Such as the Caliper MSA, which measures the change in mobility of a substrate upon phosphorylation.[7]
The choice of assay will depend on the available laboratory equipment and specific experimental goals.
Data Presentation
In Vitro Potency of this compound and Other HPK1 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Enzymatic Assay | HPK1 | 129 | [1] |
| Sunitinib | Kinase Assay | HPK1 | ~10 (Ki) | [7][8] |
| GNE-1858 | Kinase Assay | HPK1 | 1.9 | [7] |
| Compound K | Kinase Assay | HPK1 | 2.6 | [7] |
| M074-2865 | Kinase Assay | HPK1 | 2930 | [7] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.[9]
Experimental Protocols
Generalized Protocol for an In Vitro HPK1 Kinase Assay (ADP-Glo™ format)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Recombinant human HPK1 enzyme
-
HPK1 substrate (e.g., Myelin Basic Protein, MBP)
-
This compound
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration for the stock is 10 mM. Further dilute the compound in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).
-
Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (for controls) to the wells of a 384-well plate.
-
Enzyme Addition: Add the appropriate amount of recombinant HPK1 enzyme to each well, except for the "no enzyme" control wells. The optimal enzyme concentration should be determined empirically.
-
Substrate/ATP Mix Addition: Prepare a mixture of the HPK1 substrate and ATP in the kinase assay buffer. Add this mix to all wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
Stop Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent will convert the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for about 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
HPK1 Signaling Pathway in T-Cells
Caption: Simplified HPK1 signaling pathway in T-cell activation and its inhibition by this compound.
Experimental Workflow for Dose-Response Analysis
Caption: General experimental workflow for determining the IC50 of this compound.
Troubleshooting Guide
Problem 1: No or very low kinase activity in the positive control (DMSO only).
| Possible Cause | Suggested Solution |
| Inactive Enzyme | - Ensure the recombinant HPK1 enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. - Test a new aliquot or lot of the enzyme. - Verify the enzyme's activity with a known potent activator if available. |
| Incorrect Assay Buffer Composition | - Check the pH and composition of the kinase assay buffer. Ensure it contains the necessary co-factors like MgCl₂. - Use the buffer recommended by the enzyme or assay kit supplier. |
| Suboptimal ATP or Substrate Concentration | - The ATP concentration should ideally be around the Km value for HPK1 for accurate IC50 determination.[9] - Ensure the substrate concentration is optimal and not limiting the reaction. Titrate both ATP and substrate to find the optimal concentrations. |
| Reagent Degradation | - Prepare fresh ATP and other critical reagents. ATP solutions can degrade over time. |
Problem 2: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. - For small volumes, consider using a multi-channel pipette or an automated liquid handler. - Prepare master mixes of reagents to add to the wells to minimize well-to-well variation. |
| Incomplete Mixing | - Gently mix the contents of the wells after each reagent addition by tapping the plate or using a plate shaker. |
| Compound Precipitation | - this compound is soluble in DMSO but may precipitate in aqueous assay buffers, especially at higher concentrations. - Visually inspect the wells for any signs of precipitation. - Reduce the final concentration of the inhibitor or the percentage of DMSO in the final reaction volume. |
| Edge Effects | - Avoid using the outer wells of the plate, as they are more prone to evaporation. - Fill the outer wells with buffer or water to create a humidified environment. |
Problem 3: The dose-response curve does not follow a standard sigmoidal shape (e.g., it is flat or has a "bell shape").
| Possible Cause | Suggested Solution |
| Incorrect Inhibitor Concentration Range | - If the curve is flat, the concentration range tested may be too high or too low. Perform a wider range of dilutions (e.g., from 1 pM to 100 µM) to capture the full curve. |
| Compound Solubility Issues | - At high concentrations, the compound may be precipitating, leading to a loss of activity and a flattening of the curve at the top. Check the solubility of this compound in your assay buffer. |
| Off-Target Effects or Assay Artifacts | - A "bell-shaped" curve, where inhibition decreases at higher concentrations, can indicate off-target effects or interference with the assay detection system.[3] - For luminescence-based assays, the inhibitor might be inhibiting the luciferase enzyme at high concentrations. Run a control experiment to test the effect of the inhibitor on the detection reagents alone. |
| Time-Dependent Inhibition | - The inhibitory effect of some compounds can be time-dependent. Vary the pre-incubation time of the inhibitor with the enzyme before adding the substrate/ATP mix to see if this affects the IC50. |
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for this compound dose-response curve analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. This compound - Immunomart [immunomart.org]
- 7. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Hpk1-IN-25 versus other selective HPK1 inhibitors
A Comparative Guide to Hpk1-IN-25 and Other Selective HPK1 Inhibitors for Researchers
Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation, has emerged as a promising target in immuno-oncology. Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by unleashing the full potential of T-cells. This guide provides a comparative analysis of this compound and other selective HPK1 inhibitors, focusing on their biochemical potency, selectivity, and cellular activity to aid researchers in selecting the appropriate tool compound for their studies.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported biochemical IC50 values for this compound and other selective HPK1 inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions.
| Compound | HPK1 Biochemical IC50 (nM) |
| This compound | 129[1][2] |
| BGB-15025 | 1.04[3][4] |
| NDI-101150 | 0.7[5][6] |
| CFI-402411 | 4.0 ± 1.3[7][8] |
| GRC 54276 | Data not publicly available |
Kinase Selectivity
Selective inhibition of HPK1 over other kinases, particularly within the closely related Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, is crucial to minimize off-target effects.
| Compound | Selectivity Profile |
| This compound | Selectivity data not publicly available. |
| BGB-15025 | Described as having a good selectivity profile among the MAP4K family[4]. |
| NDI-101150 | Displays >300-fold selectivity against other MAP4K family kinases[9][10]. Another source states >400-fold selectivity over closely related MAP4K family members[6]. |
| CFI-402411 | Data not publicly available. |
| GRC 54276 | Data not publicly available. |
Cellular Activity
The efficacy of HPK1 inhibitors in a cellular context is a key indicator of their potential biological activity. This is often assessed by measuring the inhibition of the phosphorylation of a direct HPK1 substrate, SLP-76, and the downstream functional consequence, such as the production of Interleukin-2 (IL-2) by T-cells.
| Compound | Cellular Activity (pSLP-76 Inhibition) | Cellular Activity (IL-2 Production) |
| This compound | Data not publicly available. | Data not publicly available. |
| BGB-15025 | Potently reduces SLP76 phosphorylation in a concentration-dependent manner in T-cell based assays[3][4]. | Induces TCR activation and IL-2 production in T-cells[3][4]. |
| NDI-101150 | Cellular IC50 of 41 nM[6]. An in vivo IC50 of 8.65 mg/kg based on pSLP76 measurements from re-stimulated murine splenic T cells has been reported[11]. | Induces IL-2 and IFN-γ levels[5]. |
| CFI-402411 | Expected to relieve HPK1-mediated inhibition of T and B cells[7][8]. | Data not publicly available. |
| GRC 54276 | Demonstrated strong inhibition of biomarker pSLP76 Ser(376) in the CT26 tumor model[12]. | Data not publicly available. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HPK1 signaling pathway and a general workflow for evaluating HPK1 inhibitors.
Caption: HPK1 Signaling Pathway in T-Cells.
Caption: General experimental workflow for HPK1 inhibitor evaluation.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of HPK1 inhibitors.
Biochemical IC50 Determination (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by HPK1.
-
Reagents and Materials:
-
Recombinant human HPK1 enzyme
-
Biotinylated peptide substrate (e.g., ULight-SLP-76)
-
Europium-labeled anti-phospho-substrate antibody (e.g., Eu-W1024 anti-phospho-SLP-76 (Ser376))
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds serially diluted in DMSO
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Add test compound dilutions to the microplate wells.
-
Add HPK1 enzyme to the wells and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the europium-labeled antibody and incubate to allow for antibody-substrate binding.
-
Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 615 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine IC50 values by fitting the data to a four-parameter logistic equation.
-
Cellular Phospho-SLP-76 (pSLP-76) Assay
This assay quantifies the inhibition of HPK1-mediated SLP-76 phosphorylation in a cellular context.
-
Reagents and Materials:
-
Human T-cell line (e.g., Jurkat) or primary human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
-
Test compounds serially diluted in DMSO
-
Lysis buffer with protease and phosphatase inhibitors
-
ELISA kit for pSLP-76 (Ser376) or antibodies for Western blotting/TR-FRET
-
96-well cell culture plates
-
Plate reader or Western blotting equipment
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-incubate cells with serially diluted test compounds for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with T-cell activators for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the lysates.
-
Quantify pSLP-76 levels in the lysates using a suitable method (ELISA, Western blot, or TR-FRET).
-
Normalize pSLP-76 levels to total protein concentration or a housekeeping protein.
-
Calculate EC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
T-Cell IL-2 Production Assay
This functional assay measures the downstream consequence of HPK1 inhibition on T-cell activation.
-
Reagents and Materials:
-
Human PBMCs or isolated T-cells
-
Cell culture medium
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or beads)
-
Test compounds serially diluted in DMSO
-
Human IL-2 ELISA kit
-
96-well cell culture plates
-
ELISA plate reader
-
-
Procedure:
-
Plate PBMCs or T-cells in a 96-well plate.
-
Add serially diluted test compounds to the wells.
-
Add T-cell activators to stimulate the cells.
-
Incubate the cells for 24-48 hours to allow for IL-2 production and secretion.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Determine the EC50 values for IL-2 production enhancement.
-
Conclusion
The landscape of selective HPK1 inhibitors is rapidly evolving, with several potent compounds now available for preclinical research and in clinical development. This compound represents an early tool compound, while newer inhibitors like BGB-15025 and NDI-101150 demonstrate significantly improved biochemical potency and have more extensive characterization data available. The choice of inhibitor will depend on the specific research question, with considerations for potency, selectivity, and the availability of cellular activity data. The provided experimental frameworks offer a starting point for researchers to evaluate and compare these and other emerging HPK1 inhibitors in their own experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 6. NDI-101150 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Battle for T-Cell Activation: Small Molecule Inhibitor Hpk1-IN-25 Versus Genetic Knockdown of HPK1
For researchers, scientists, and drug development professionals, the modulation of Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising strategy in immuno-oncology. This guide provides a comprehensive comparison of two key methodologies for targeting HPK1: the use of the small molecule inhibitor Hpk1-IN-25 and the technique of genetic knockdown. We will delve into their efficacy, mechanisms of action, and the experimental data supporting their roles in enhancing anti-tumor immunity.
HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, acts as a crucial negative regulator of T-cell receptor (TCR) signaling.[1][2] Its inhibition is sought after to unleash a more robust anti-tumor immune response. Both pharmacological inhibition and genetic silencing of HPK1 have been shown to augment T-cell activation, proliferation, and cytokine production, leading to improved tumor control in preclinical models.[2][3][4]
Mechanism of Action: A Shared Target, Different Approaches
Both this compound and genetic knockdown ultimately aim to abrogate the function of HPK1. Upon TCR engagement, HPK1 is activated and proceeds to phosphorylate key downstream adaptor proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[3][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the degradation of SLP-76 and subsequent dampening of the T-cell activation signal.[3][5]
This compound , an ATP-competitive inhibitor, directly targets the kinase activity of HPK1 with an IC50 of 129 nM.[6] By blocking the ATP-binding site, it prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling and promoting T-cell activation.
Genetic knockdown , on the other hand, involves the use of techniques like CRISPR-Cas9 or siRNA to reduce or completely eliminate the expression of the HPK1 protein.[7][8] This approach not only removes the kinase activity but also the protein scaffold itself, which could have other, non-catalytic functions. However, studies comparing kinase-dead mutants with complete knockouts suggest that the kinase activity is the primary driver of HPK1's negative regulatory role in T-cells.[3][9]
Efficacy in T-Cell Activation: A Comparative Overview
While direct comparative studies between this compound and genetic knockdown are limited in publicly available literature, extensive research on other potent HPK1 inhibitors allows for a robust parallel assessment. The data consistently demonstrates that pharmacological inhibition can effectively replicate the phenotype observed with genetic ablation of HPK1.[5][8][10]
| Parameter | Pharmacological Inhibition (Various HPK1 Inhibitors) | Genetic Knockdown (HPK1 KO/KD) | References |
| T-Cell Proliferation | Significantly Increased | Markedly Enhanced | [4][8] |
| IL-2 Production | Significantly Increased | Significantly Increased | [3][4][7][11] |
| IFN-γ Production | Significantly Increased | Markedly Higher | [4][7] |
| Phosphorylation of SLP-76 | Potently Reduced | Nearly Undetectable | [3][11] |
| Downstream ERK Phosphorylation | Increased | Increased | [3][11] |
| In Vivo Anti-Tumor Efficacy | Demonstrated, especially in combination with anti-PD-1 | Significant tumor growth inhibition | [4][10][11] |
KO: Knockout, KD: Kinase-Dead
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are summaries of key experimental protocols.
T-Cell Proliferation Assay (CFSE-based)
-
Objective: To quantify the proliferation of T-cells following treatment.
-
Methodology:
-
Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
-
Label T-cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
Culture CFSE-labeled cells in the presence of T-cell activators (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).
-
For the pharmacological inhibition group, add varying concentrations of the HPK1 inhibitor (e.g., this compound).
-
For the genetic knockdown group, use T-cells previously edited for HPK1 knockout.
-
After 72 hours, harvest the cells and analyze CFSE dilution by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.[8]
-
CRISPR-Cas9 Mediated Knockdown of HPK1 in Primary T-Cells
-
Objective: To generate T-cells lacking HPK1 expression.
-
Methodology:
-
Isolate human T-cells from PBMCs.
-
Activate T-cells for 48-72 hours using anti-CD3/CD28 beads or antibodies.
-
Prepare Ribonucleoprotein (RNP) complexes by incubating Cas9 protein with a guide RNA (gRNA) targeting the HPK1 gene.
-
Deliver the RNP complexes into the activated T-cells via electroporation.
-
Culture the cells in media supplemented with IL-2 to allow for recovery and expansion.
-
Confirm knockdown efficiency by Western blot analysis for HPK1 protein expression and/or by genomic sequencing.[12][13]
-
Western Blot for HPK1 Signaling Pathway Components
-
Objective: To assess the phosphorylation status of key signaling molecules.
-
Methodology:
-
Culture control, inhibitor-treated, or HPK1-knockdown T-cells.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for total HPK1, phospho-SLP-76 (Ser376), total SLP-76, phospho-ERK, and total ERK.
-
Use a loading control, such as β-actin, to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and visualize bands using a chemiluminescence detection system.[3][14]
-
Conclusion: Choosing the Right Tool for the Job
Both pharmacological inhibition with molecules like this compound and genetic knockdown of HPK1 are powerful tools for enhancing T-cell-mediated anti-tumor immunity.
-
Pharmacological inhibition offers a transient and titratable approach, which is more readily translatable to a therapeutic setting. The ability to control the timing and level of inhibition is a significant advantage in drug development.
-
Genetic knockdown , while being a more permanent and complete method of target ablation, serves as an invaluable research tool to validate the target and understand its fundamental biological roles without the confounding factors of off-target inhibitor effects.
The convergence of evidence from both methodologies strongly supports HPK1 as a critical negative regulator of T-cell function. While this compound represents a specific chemical entity for this purpose, the broader class of HPK1 inhibitors shows immense promise. The ultimate choice between these approaches will depend on the specific research question or therapeutic goal. For validating the on-target effects and understanding the full biological consequence of HPK1 loss, genetic knockdown is unparalleled. For developing a clinically viable immunotherapeutic agent, potent and selective small molecule inhibitors are the path forward.
References
- 1. researchgate.net [researchgate.net]
- 2. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 6. This compound - Immunomart [immunomart.org]
- 7. arcusbio.com [arcusbio.com]
- 8. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. beonemedinfo.com [beonemedinfo.com]
- 12. CRISPR-Cas9 Genome Editing in Human Primary T Cells [protocols.io]
- 13. stemcell.com [stemcell.com]
- 14. HPK1 Antibody | Cell Signaling Technology [cellsignal.com]
Hpk1-IN-25: A Comparative Analysis of its Anti-Tumor Efficacy in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor signaling. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. Hpk1-IN-25 is a selective inhibitor of HPK1 with a reported half-maximal inhibitory concentration (IC50) of 129 nM[1]. This guide provides a comparative analysis of the anti-tumor effects of this compound and other notable HPK1 inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action of HPK1 Inhibitors
HPK1 acts as a crucial checkpoint in T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream signaling molecules, including SLP-76. This phosphorylation leads to the degradation of SLP-76, thereby attenuating T-cell activation and proliferation[2][3]. This negative feedback loop can be exploited by tumors to evade immune surveillance. HPK1 inhibitors block the kinase activity of HPK1, preventing the phosphorylation of its downstream targets. This action disrupts the negative feedback mechanism, leading to sustained T-cell activation, enhanced cytokine production, and a more robust anti-tumor immune response[2][4].
Comparative Performance of HPK1 Inhibitors
The landscape of HPK1 inhibitors is rapidly evolving, with several candidates in preclinical and clinical development. This section compares this compound with other known inhibitors based on their biochemical potency and observed anti-tumor activities.
Biochemical Potency
The in vitro potency of various HPK1 inhibitors is a key metric for comparison. The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity of HPK1 by 50%.
| Inhibitor | HPK1 Enzymatic IC50 | Reference(s) |
| This compound | 129 nM | [1] |
| BGB-15025 | 1.04 nM | [5] |
| Compound from EMD Serono | 0.2 nM | [6] |
| KHK-6 | 20 nM | [7] |
| Compound 15b | 3.1 nM | [8] |
| Bosutinib | ~500-700 nM | [8] |
| M074-2865 | 2.93 µM | [9][10] |
| ISR-05 | 24.2 µM | [11] |
| ISR-03 | 43.9 µM | [11] |
Note: IC50 values can vary depending on the specific assay conditions.
Anti-Tumor Activity in Preclinical Models
HPK1 inhibitors have demonstrated significant anti-tumor efficacy in various preclinical cancer models, particularly when used in combination with immune checkpoint inhibitors such as anti-PD-1 antibodies.
This compound: Preclinical data on the in vivo anti-tumor efficacy of this compound is not as extensively published as for some other inhibitors. However, based on its mechanism of action, it is expected to enhance T-cell-mediated tumor killing.
BGB-15025: In a phase 1 clinical trial, the combination of BGB-15025 with the anti-PD-1 antibody tislelizumab resulted in an 18.4% objective response rate in patients with advanced solid tumors, whereas no responses were observed with BGB-15025 monotherapy[12]. In preclinical studies, BGB-15025 demonstrated anti-tumor activity in the GL261 tumor model as a single agent and showed a combination effect with an anti-PD-1 antibody in CT26 and EMT-6 syngeneic tumor models[5].
NDI-101150: This inhibitor has shown robust tumor growth inhibition in diverse in vivo syngeneic models and is currently in a Phase 1/2 clinical trial[12].
"Compound K": In preclinical studies, this novel HPK1 inhibitor demonstrated enhanced human T-cell immune responses and showed superb antitumor efficacy in combination with an anti-PD-1 antibody in 1956 sarcoma and MC38 syngeneic models[13].
DS21150768: This potent and orally bioavailable HPK1 inhibitor suppressed tumor growth in multiple mouse cancer cell models, both as a single agent and in combination with an anti-PD-1 antibody[14].
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling.
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation. This compound inhibits this process.
Experimental Workflow for Evaluating HPK1 Inhibitors
This workflow outlines the typical steps involved in the preclinical validation of an HPK1 inhibitor.
Caption: A typical workflow for the preclinical evaluation of HPK1 inhibitors, from in vitro screening to in vivo efficacy studies.
Experimental Protocols
In Vitro HPK1 Kinase Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of a compound against the HPK1 enzyme.
Materials:
-
Recombinant human HPK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the HPK1 enzyme to all wells except the negative control.
-
Add a mixture of ATP and the substrate (MBP) to all wells to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
T-Cell Activation and Cytokine Release Assay (Cellular)
Objective: To assess the effect of an HPK1 inhibitor on T-cell activation and cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD8+ T-cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
Test compound (e.g., this compound)
-
ELISA or Luminex kits for detecting cytokines (e.g., IL-2, IFN-γ)
-
Flow cytometer and antibodies for T-cell activation markers (e.g., CD69, CD25)
Procedure:
-
Plate PBMCs or isolated T-cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compound for a predetermined time.
-
Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies.
-
Incubate the cells for 24-72 hours.
-
Collect the cell culture supernatant to measure cytokine levels using ELISA or Luminex assays.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers for analysis by flow cytometry.
-
Analyze the data to determine the effect of the inhibitor on cytokine secretion and the expression of activation markers.
In Vivo Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor in a mouse model with a competent immune system.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
Test compound (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
(Optional) Anti-PD-1 or anti-PD-L1 antibody for combination studies
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (vehicle, test compound, combination therapy).
-
Administer the treatments according to the predetermined schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound is a valuable research tool for investigating the role of HPK1 in cancer immunity. While it demonstrates moderate biochemical potency, the field of HPK1 inhibitors is advancing rapidly with the development of highly potent molecules like BGB-15025 and others that are now in clinical trials. The true therapeutic potential of HPK1 inhibitors, including this compound, will likely be realized in combination with other immunotherapies, such as immune checkpoint blockade. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these promising anti-cancer agents. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy of this compound and other emerging HPK1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beonemedinfo.com [beonemedinfo.com]
- 6. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 11. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Hpk1-IN-25: A Comparative Analysis of Selectivity Against MAP4K Family Members
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immuno-oncology, Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell activation.[1][2] Inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity. Hpk1-IN-25 is a known inhibitor of HPK1 with an IC50 of 129 nM. However, a crucial aspect for the therapeutic success of any HPK1 inhibitor is its selectivity profile against other closely related members of the MAP4K family, as off-target effects can lead to unintended biological consequences.
While specific quantitative selectivity data for this compound against other MAP4K family members is not publicly available, this guide provides a comparative framework using data from a well-characterized selective HPK1 inhibitor, "CompK". This allows for an objective analysis of the importance of selectivity within this class of inhibitors and furnishes researchers with the necessary experimental context. The MAP4K family includes HPK1 (MAP4K1), GCK (MAP4K2), GLK (MAP4K3), HGK (MAP4K4), KHS (MAP4K5), MINK (MAP4K6), and TNIK (MAP4K7).[3] Notably, while HPK1 negatively regulates T-cell activation, another family member, GLK (MAP4K3), is known to be a positive regulator.[3] Therefore, non-selective inhibition of GLK could counteract the desired therapeutic effect of an HPK1 inhibitor.
Comparative Selectivity Profile
To illustrate the significance of a selective inhibitory profile, the following table summarizes the selectivity of a highly selective HPK1 inhibitor, CompK, against other MAP4K family members. CompK demonstrates over 50-fold selectivity for HPK1.[4]
| Kinase Target | Representative IC50 (nM) - CompK | Fold Selectivity vs. HPK1 |
| HPK1 (MAP4K1) | 2.6 | 1 |
| GCK (MAP4K2) | >130 | >50 |
| GLK (MAP4K3) | >130 | >50 |
| HGK (MAP4K4) | >130 | >50 |
| MINK1 (MAP4K6) | >130 | >50 |
Data for CompK is used as a representative example of a selective HPK1 inhibitor.
Experimental Protocols
The determination of an inhibitor's selectivity profile is paramount. A standard method for this is a biochemical kinase assay. Below is a detailed protocol for a representative in vitro kinase assay used for determining the IC50 values of inhibitors against a panel of kinases.
In Vitro Kinase Assay for Selectivity Profiling
This protocol outlines a common method for measuring the potency and selectivity of a kinase inhibitor.
Materials:
-
Recombinant human kinases (HPK1 and other MAP4K family members)
-
Kinase-specific substrate (e.g., Myelin Basic Protein (MBP) for HPK1)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide range of concentrations.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the recombinant kinase in assay buffer. The concentration of the kinase should be optimized for each assay to ensure a linear reaction rate.
-
Add 2 µL of a solution containing the kinase substrate and ATP in assay buffer. The ATP concentration is typically at or near the Km for each specific kinase to ensure competitive binding assessment.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Signal Detection (using ADP-Glo™ Assay):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Selectivity is determined by comparing the IC50 value for the primary target (HPK1) to the IC50 values for other kinases.
Visualizing Key Processes
To further elucidate the context of this compound's function, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: HPK1 signaling pathway in T-cell activation.
Caption: Experimental workflow for kinase selectivity profiling.
References
- 1. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Hpk1-IN-25 and other immunomodulatory drugs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of immuno-oncology, Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a critical negative regulator of T-cell activation, making it a prime target for novel cancer immunotherapies. This guide provides a detailed head-to-head comparison of Hpk1-IN-25, a notable HPK1 inhibitor, with other emerging HPK1-targeted therapies and established immunomodulatory drugs. The following sections present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate an objective evaluation of these agents.
Introduction to HPK1 Inhibition
HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a crucial negative feedback regulator in T-cell receptor (TCR) signaling.[2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream signaling molecules, including SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][2] This phosphorylation leads to the attenuation of T-cell activation and proliferation, thereby dampening the anti-tumor immune response.[2] Inhibition of HPK1 is therefore a promising strategy to enhance T-cell-mediated immunity against cancer.[2]
Quantitative Comparison of HPK1 Inhibitors
This section provides a summary of the available quantitative data for this compound and other selective HPK1 inhibitors. The data presented here is compiled from various preclinical and clinical studies and is intended for comparative purposes.
| Compound | Target | IC50 (nM) | Key Cellular Effects | Development Stage |
| This compound | HPK1 | 129[3][4] | Potential for cancer research[3][4] | Preclinical[3][4] |
| BGB-15025 | HPK1 | 1.04[1][5] | Reduces SLP76 phosphorylation, increases ERK phosphorylation, induces IL-2 production in T cells.[1][5] | Phase I Clinical Trial[1][5][6] |
| CFI-402411 | HPK1 | 4.0 ± 1.3[7][8] | Alleviates inhibition of TCR, disrupts abnormal cytokine expression, alters the tumor immunosuppressive environment.[9][10] | Phase I/II Clinical Trial[9][10] |
| NDI-101150 | HPK1 | Potent and highly selective (specific IC50 not publicly disclosed)[11][12][13] | Mediates broad immune cell activation, leads to robust antitumor responses.[12] Monotherapy showed an 18% objective response rate in heavily pretreated renal cell carcinoma (RCC) patients.[14] | Phase I/II Clinical Trial[11][15] |
| PRJ1-3024 | HPK1 | Data not publicly available | Designed to enhance T cell function and antitumor responses.[16][17] | Phase I/II Clinical Trial[16][17] |
Comparison with Other Classes of Immunomodulatory Drugs
While HPK1 inhibitors represent a targeted approach to enhancing T-cell function, other classes of immunomodulatory drugs with different mechanisms of action are well-established in cancer therapy.
| Drug Class | Examples | Mechanism of Action | Key Immunomodulatory Effects |
| HPK1 Inhibitors | This compound, BGB-15025, CFI-402411, NDI-101150, PRJ1-3024 | Inhibit the kinase activity of HPK1, a negative regulator of TCR signaling.[1][2] | Enhance T-cell activation, proliferation, and cytokine production (e.g., IL-2, IFN-γ); promote anti-tumor immunity.[1][5][9][10] |
| IMiDs (Immunomodulatory Drugs) | Lenalidomide, Pomalidomide | Modulate the substrate specificity of the CRL4CRBN E3 ubiquitin ligase, leading to the degradation of Ikaros (IKZF1) and Aiolos (IKZF3).[18] | Stimulate T-cell proliferation and IL-2/IFN-γ production; enhance NK cell cytotoxicity; inhibit production of pro-inflammatory cytokines like TNF-α, IL-1, IL-6, and IL-12.[19][20] |
| PD-1/PD-L1 Inhibitors | Pembrolizumab, Nivolumab, Atezolizumab | Monoclonal antibodies that block the interaction between PD-1 on T cells and PD-L1 on tumor cells, releasing the "brake" on the immune response.[21][22][23] | Restore T-cell activity against cancer cells; lead to durable anti-tumor responses in various cancer types.[21][22][23] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
Experimental Workflow for HPK1 Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of HPK1 inhibitors.
Experimental Protocols
In Vitro HPK1 Kinase Assay (Adapted from generalized kinase assay protocols)
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against HPK1.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a solution of HPK1 enzyme in Kinase Assay Buffer and add 2 µL to each well.
-
Prepare a solution of MBP substrate and ATP in Kinase Assay Buffer and add 2 µL to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for HPK1.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Phospho-SLP-76 (pSLP-76) Flow Cytometry Assay (Representative Protocol)
This protocol describes a method to measure the phosphorylation of SLP-76 in T cells upon stimulation and treatment with an HPK1 inhibitor.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% FBS
-
T-cell stimulants (e.g., anti-CD3/CD28 antibodies or PMA/ionomycin)
-
HPK1 inhibitor (e.g., this compound)
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Fluorescently conjugated antibodies: anti-pSLP-76 (Ser376), anti-CD3, anti-CD4, anti-CD8
-
Flow cytometer
Procedure:
-
Culture PBMCs or Jurkat cells in RPMI-1640 medium.
-
Pre-incubate the cells with the HPK1 inhibitor or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies or PMA/ionomycin for the desired time (e.g., 15-30 minutes).
-
Fix the cells by adding Fixation Buffer.
-
Permeabilize the cells by washing and resuspending in Permeabilization Buffer.
-
Stain the cells with fluorescently conjugated antibodies against pSLP-76, CD3, CD4, and CD8.
-
Wash the cells to remove unbound antibodies.
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the mean fluorescence intensity (MFI) of pSLP-76 in the T-cell populations.
T-Cell Cytokine Production Assay (Representative Protocol)
This protocol outlines a method to measure the production of cytokines, such as IL-2 and IFN-γ, from T cells following stimulation and treatment with an immunomodulatory drug.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
T-cell stimulants (e.g., anti-CD3/CD28 antibodies)
-
Test compound (e.g., this compound)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization Buffer
-
Fluorescently conjugated antibodies: anti-IL-2, anti-IFN-γ, anti-CD3, anti-CD4, anti-CD8
-
Flow cytometer or ELISA kit
For Intracellular Cytokine Staining (Flow Cytometry):
-
Isolate PBMCs and culture in RPMI-1640 medium.
-
Stimulate the cells with anti-CD3/CD28 antibodies in the presence of the test compound or DMSO for a specified period (e.g., 24-48 hours).
-
Add a protein transport inhibitor (Brefeldin A or Monensin) for the last 4-6 hours of culture to allow cytokines to accumulate intracellularly.
-
Harvest the cells and stain for surface markers (CD3, CD4, CD8).
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines (IL-2, IFN-γ).
-
Acquire data on a flow cytometer and analyze the percentage of cytokine-producing T cells.
For Cytokine Measurement in Supernatant (ELISA):
-
Follow steps 1 and 2 of the intracellular staining protocol (without the protein transport inhibitor).
-
After the incubation period, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 and IFN-γ in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Conclusion
The inhibition of HPK1 represents a promising new frontier in cancer immunotherapy. This compound and other small molecule inhibitors targeting this kinase have demonstrated the potential to enhance T-cell-mediated anti-tumor responses. While direct head-to-head comparative data is still emerging, the information presented in this guide provides a valuable resource for researchers to evaluate the preclinical and clinical potential of these novel agents in comparison to existing immunomodulatory therapies. The provided protocols and pathway diagrams offer a framework for further investigation and development in this exciting field.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [PDF] Mechanism of action of lenalidomide in hematological malignancies | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. beonemedinfo.com [beonemedinfo.com]
- 6. ir.beonemedicines.com [ir.beonemedicines.com]
- 7. 489 TWT-101: a phase 1 study of the novel HPK1 inhibitor CFI-402411 in patients with advanced cancer - ProQuest [proquest.com]
- 8. [PDF] 489 TWT-101: a phase 1 study of the novel HPK1 inhibitor CFI-402411 in patients with advanced cancer | Semantic Scholar [semanticscholar.org]
- 9. Treadwell Therapeutics Announces A Presentation at the 2021 SITC Annual Meeting Featuring a Clinical Trial Update on CFI-402411, a First-in-Class HPK1 inhibitor [prnewswire.com]
- 10. treadwelltx.com [treadwelltx.com]
- 11. Nimbus reports positive data from Phase I/II solid tumour trial [clinicaltrialsarena.com]
- 12. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of NDI-101150, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 14. nimbustx.com [nimbustx.com]
- 15. onclive.com [onclive.com]
- 16. Immuno-oncology drugs_MingMed Biotechnology Co., Ltd. [ming-med.com]
- 17. Facebook [cancer.gov]
- 18. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 23. Frontiers | PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome [frontiersin.org]
On-Target Efficacy of HPK1 Inhibitors in Primary Human T-Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target activity of various Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors in primary human T-cells. HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling, and its inhibition is a promising strategy for enhancing anti-tumor immunity.[1][2][3] While specific data for a compound designated "Hpk1-IN-25" is not publicly available, this document summarizes the performance of several well-characterized HPK1 inhibitors, offering a valuable resource for researchers in the field.
Data Presentation: Comparative Performance of HPK1 Inhibitors
The following tables summarize the reported biochemical potency and cellular activity of various HPK1 inhibitors in primary human T-cells. These inhibitors have been shown to enhance T-cell activation, cytokine production, and proliferation by blocking the catalytic activity of HPK1.
Table 1: Biochemical Potency of HPK1 Inhibitors
| Compound Name/Alias | Biochemical IC50 (nM) | Assay Type |
| Compound 1 | 0.0465 | Biochemical assay[1] |
| CFI-402411 | 4.0 ± 1.3 | Not Specified |
| KHK-6 | 20 | Kinase activity assay[4] |
| A-745 | Not Specified | Unbiased cellular kinase-binding assays[5] |
| PF-07265028 | Not Specified | Biochemical profiling[6][7] |
| BGB-15025 | Not Specified | Not Specified |
Table 2: Cellular Activity of HPK1 Inhibitors in Primary Human T-Cells
| Compound Name/Alias | Key Cellular Effects | Assay System |
| Compound 1 | Decreased SLP-76 phosphorylation (IC50 < 20 nM); Enhanced IFN-γ production (synergistic with pembrolizumab).[1] | Human pSLP-76 ELISA; Human PBMCs stimulated with anti-CD3/anti-CD28.[1][8] |
| CFI-402411 | Expected to relieve HPK1-mediated inhibition of T and B cells. | Preclinical activity in various syngeneic cancer models and assays. |
| KHK-6 | Significantly enhanced CD3/CD28-induced production of cytokines; Increased expression of activation markers (CD69, CD25, HLA-DR); Enhanced T-cell-mediated killing of tumor cells.[4] | Human PBMCs and Jurkat cells.[4] |
| A-745 | Augmented proliferation and cytokine production.[5] | In vitro immune cell activation assays.[5] |
| PF-07265028 | Dose-dependent inhibition of SLP76 phosphorylation; Increased proliferation following suboptimal TCR stimulation; Increased CD8 and CD4 cytokine recall responses.[6][7] | Primary human T-cells from multiple donors.[6][7] |
| BGB-15025 | Dose-dependent increase in CD69 and CD25 expression in CD8+ T-cells; Increased IFN-γ secretion.[9] | Peripheral blood CLL cells.[9] |
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the assessment of HPK1 inhibitor activity.
Caption: HPK1 Signaling Pathway in T-Cell Activation.
Caption: Experimental Workflow for Assessing HPK1 Inhibitor Activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Isolation and Activation of Primary Human T-Cells
-
Objective: To isolate primary human T-cells and stimulate them to induce HPK1 activity.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
T-cell isolation kit (e.g., negative selection kit)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
96-well cell culture plates
-
-
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells using a pan-T-cell isolation kit following the manufacturer's instructions.
-
Coat 96-well plates with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plates with sterile PBS to remove unbound antibody.
-
Resuspend isolated T-cells in complete RPMI-1640 medium.
-
Add the T-cell suspension to the anti-CD3 coated plates.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells.
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired time (e.g., 24-72 hours) before downstream analysis.[8][10][11]
-
Western Blot for Phospho-SLP-76 (pSLP-76)
-
Objective: To measure the phosphorylation of SLP-76 at Ser376, a direct downstream target of HPK1.
-
Materials:
-
Activated T-cell lysates
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-pSLP-76 (Ser376), anti-total SLP-76, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
After stimulation, lyse the T-cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pSLP-76 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total SLP-76 and β-actin to ensure equal loading.
-
Intracellular Cytokine Staining (ICS) for IL-2 and IFN-γ
-
Objective: To quantify the production of key effector cytokines, IL-2 and IFN-γ, at a single-cell level.
-
Materials:
-
Activated T-cells
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-IL-2, anti-IFN-γ
-
Flow cytometer
-
-
Protocol:
-
During the last 4-6 hours of T-cell stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture medium to allow for intracellular accumulation of cytokines.
-
Harvest the cells and wash with PBS.
-
Stain for surface markers (e.g., CD4, CD8) by incubating with fluorochrome-conjugated antibodies for 30 minutes on ice.
-
Wash the cells and then fix them using a fixation buffer for 20 minutes at room temperature.
-
Permeabilize the cells by washing and resuspending in a permeabilization buffer.
-
Incubate the cells with fluorochrome-conjugated anti-IL-2 and anti-IFN-γ antibodies for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the percentage of cytokine-producing T-cells.[12][13][14][15]
-
T-Cell Proliferation Assay (CFSE Dilution)
-
Objective: To measure the proliferation of T-cells in response to stimulation and HPK1 inhibition.
-
Materials:
-
Isolated T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
-
Flow cytometer
-
-
Protocol:
-
Resuspend isolated T-cells in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete medium and incubate for 5 minutes on ice.
-
Wash the cells 2-3 times with complete medium to remove any unbound CFSE.
-
Resuspend the CFSE-labeled T-cells and stimulate them as described in Protocol 1.
-
Culture the cells for 3-5 days.
-
Harvest the cells at different time points and analyze by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the visualization of distinct generations of proliferating cells.[16][17][18][19][20]
-
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
- 7. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 15. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 16. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mucosalimmunology.ch [mucosalimmunology.ch]
- 18. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
Hpk1-IN-25 and Chemotherapy: A Preclinical Comparison Guide for a Novel Immuno-Oncology Combination
For Immediate Release
This guide provides a comparative analysis of the preclinical rationale and hypothetical experimental validation for combining Hpk1-IN-25, a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with conventional chemotherapy. While direct preclinical data on the synergy of this compound with chemotherapy is not yet publicly available, this document outlines the strong mechanistic basis for such a combination, drawing parallels from established principles of chemo-immunotherapy. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling, thereby dampening anti-tumor immune responses.[3][4][5] By inhibiting HPK1, this compound is designed to enhance the activation and proliferation of T-cells, leading to a more robust immune attack against cancer cells.[4][6] The enzymatic IC50 of this compound has been determined to be 129 nM.[1][2]
The Rationale for Synergy: Combining HPK1 Inhibition with Chemotherapy
The primary focus of HPK1 inhibitor development has been on combination with immunotherapy, particularly immune checkpoint inhibitors (ICIs).[7][8] Preclinical studies have demonstrated that HPK1 inhibition can enhance the anti-tumor activity of anti-PD-1/PD-L1 antibodies.[3][9][10] However, a strong scientific rationale exists for exploring the synergy between HPK1 inhibitors and traditional chemotherapy.
Chemotherapy can induce immunogenic cell death (ICD), leading to the release of tumor-associated antigens (TAAs) and damage-associated molecular patterns (DAMPs). This process can initiate and amplify an anti-tumor immune response. However, the efficacy of this response is often limited by immunosuppressive mechanisms within the tumor microenvironment.
The proposed synergistic mechanism is a two-pronged attack:
-
Chemotherapy-induced Antigen Release: Chemotherapeutic agents can induce ICD, increasing the pool of tumor antigens available for presentation to T-cells.[11][12]
-
This compound-mediated T-cell Enhancement: By inhibiting the negative regulator HPK1, this compound can lower the activation threshold of T-cells, enabling a more potent and sustained response to the chemotherapy-released tumor antigens.[9][13]
This combination has the potential to convert a weakly immunogenic tumor into a target for a robust, immune-mediated attack.
Comparative Data Summary
As direct preclinical data for this compound in combination with chemotherapy is not available, the following table presents a hypothetical comparison based on the known mechanisms of HPK1 inhibitors and the expected outcomes of a chemo-immunotherapy combination. This serves as a framework for designing future preclinical studies.
| Parameter | This compound Monotherapy (Expected) | Chemotherapy Monotherapy (e.g., Gemcitabine) | This compound + Chemotherapy (Hypothetical Synergy) |
| Mechanism of Action | Inhibition of HPK1, leading to enhanced T-cell activation and proliferation.[4][5] | Induction of DNA damage and apoptosis in rapidly dividing cancer cells. | Chemotherapy-induced immunogenic cell death primes the immune system, which is then amplified by this compound-mediated T-cell enhancement.[11][12] |
| Effect on Tumor Growth | Modest tumor growth inhibition in immunologically "hot" tumors. | Significant tumor growth inhibition, often followed by relapse. | Potentially significant and durable tumor regression due to combined cytotoxic and immune-mediated killing. |
| Immune Cell Infiltration | Increased infiltration of activated CD8+ T-cells into the tumor microenvironment. | Variable effects; can be immunosuppressive but some agents can promote immune infiltration.[11] | Synergistic increase in tumor-infiltrating lymphocytes (TILs), particularly activated CD8+ T-cells and dendritic cells. |
| Cytokine Profile | Increased production of pro-inflammatory cytokines such as IFN-γ and IL-2.[3] | Release of DAMPs and pro-inflammatory cytokines upon immunogenic cell death.[11] | Amplified pro-inflammatory cytokine storm within the tumor microenvironment, favoring anti-tumor immunity. |
| Durability of Response | Potential for long-term immune memory. | Generally not associated with durable responses. | Potential for inducing long-lasting immunological memory and preventing tumor recurrence. |
Experimental Protocols
To investigate the potential synergy between this compound and chemotherapy, the following preclinical experimental protocols are proposed:
In Vitro Synergy Assessment
-
Cell Lines: A panel of cancer cell lines with varying mutational profiles and immunological characteristics.
-
Methodology:
-
Cells will be treated with a dose-response matrix of this compound and a chemotherapeutic agent (e.g., gemcitabine, cisplatin).
-
Cell viability will be assessed after 72 hours using a standard assay (e.g., CellTiter-Glo®).
-
Synergy will be quantified using the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy.
-
In Vivo Synergy Assessment in Syngeneic Mouse Models
-
Animal Models: Immunocompetent syngeneic mouse models (e.g., MC38 colorectal cancer, Pan02 pancreatic cancer) are crucial to evaluate the contribution of the immune system.
-
Methodology:
-
Tumor-bearing mice will be randomized into four groups: Vehicle, this compound alone, Chemotherapy alone, and this compound + Chemotherapy.
-
Tumor growth will be monitored regularly.
-
At the end of the study, tumors will be harvested for immunophenotyping by flow cytometry to analyze the composition and activation state of immune cells within the tumor microenvironment.
-
Synergy can be assessed by comparing tumor growth inhibition between the combination group and the single-agent groups.[14][15][16]
-
Visualizing the Pathway and Workflow
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
Caption: HPK1 negatively regulates T-cell activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. onclive.com [onclive.com]
- 8. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 11. Frontiers | Preclinical studies performed in appropriate models could help identify optimal timing of combined chemotherapy and immunotherapy [frontiersin.org]
- 12. Combinatorial Approach to Improve Cancer Immunotherapy: Rational Drug Design Strategy to Simultaneously Hit Multiple Targets to Kill Tumor Cells and to Activate the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods of Assessing In Vivo Synergy [meritudio.com]
Evaluating the Pharmacokinetic Profile of Hpk1-IN-25: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell and B-cell signaling, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by unleashing the full potential of the body's immune response. This guide provides a comparative evaluation of the pharmacokinetic profile of Hpk1-IN-25, a known HPK1 inhibitor, alongside other publicly disclosed inhibitors targeting HPK1.
While this compound has a reported in vitro IC50 of 129 nM, its in vivo pharmacokinetic data is not publicly available.[1] This guide, therefore, focuses on presenting the available preclinical pharmacokinetic data for other notable HPK1 inhibitors to provide a comparative landscape for researchers in the field.
Comparative Pharmacokinetic Data of HPK1 Inhibitors
The following table summarizes the available preclinical pharmacokinetic parameters for several HPK1 inhibitors. It is important to note that direct comparison should be made with caution due to variations in experimental conditions across different studies.
| Compound Name | Species | Route | Dose | T1/2 (h) | Cmax (ng/mL) | Oral Bioavailability (F%) | Reference |
| [I] (Insilico Medicine) | Mouse | IV | 1 mg/kg | 0.6 | - | - | [2] |
| Mouse | PO | 10 mg/kg | - | 1801 | 116 | [2] | |
| Rat | IV | 1 mg/kg | 0.8 | - | - | [2] | |
| Rat | PO | 10 mg/kg | - | 518 | 80 | [2] | |
| NDI-101150 | Mouse | - | - | 1.1 | - | - | [3] |
| Rat | - | - | 3.0 | - | - | [3] | |
| Monkey | - | - | 6.1 | - | - | [3] | |
| Dog | - | - | 6.8 | - | - | [3] | |
| ISM9182A | Various | Oral | - | - | - | Favorable | [4] |
| GRC 54276 | Various | Oral | - | - | - | Moderate | [5] |
| This compound | - | - | - | Not Available | Not Available | Not Available |
Experimental Protocols
The following sections detail generalized experimental protocols for key in vitro and in vivo assays cited in the evaluation of HPK1 inhibitors.
In Vitro Kinase Inhibition Assay
A common method to determine the in vitro potency of an inhibitor is a biochemical kinase assay. A typical protocol involves the following steps:
-
Reagents and Materials : Recombinant human HPK1 enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide), ATP, kinase assay buffer, and the test inhibitor.
-
Assay Procedure :
-
The HPK1 enzyme is incubated with varying concentrations of the inhibitor in the assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of the substrate and ATP (often radiolabeled, e.g., with ³³P-ATP).
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is then stopped, and the phosphorylated substrate is separated from the unreacted ATP.
-
The amount of incorporated phosphate is quantified using a suitable method, such as scintillation counting.
-
-
Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Studies in Rodents
Pharmacokinetic studies in animal models such as mice or rats are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. A general protocol for an oral pharmacokinetic study is as follows:
-
Animal Models : Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are used. Animals are typically fasted overnight before dosing.
-
Drug Formulation and Administration : The test inhibitor is formulated in a suitable vehicle (e.g., a solution or suspension). A single dose is administered to the animals via oral gavage (PO). A separate cohort of animals receives the drug intravenously (IV) to determine absolute bioavailability.
-
Blood Sampling : Blood samples are collected from the animals at multiple time points after drug administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected via a sparse sampling method or from cannulated animals.
-
Plasma Preparation and Analysis : Plasma is separated from the blood samples by centrifugation. The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis : The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis. These parameters include:
-
Cmax : Maximum observed plasma concentration.
-
Tmax : Time to reach Cmax.
-
AUC (Area Under the Curve) : A measure of total drug exposure.
-
t1/2 (Half-life) : The time it takes for the plasma concentration to decrease by half.
-
F% (Oral Bioavailability) : The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[6][7][8][9][10]
-
HPK1 Signaling Pathway
HPK1 acts as a negative feedback regulator in T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the signaling complex where it becomes activated. Activated HPK1 then phosphorylates the adapter protein SLP-76 at serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex and subsequent downregulation of T-cell activation and effector functions.
Caption: HPK1 signaling pathway in T-cell activation.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of a small molecule inhibitor.
Caption: Workflow for in vivo pharmacokinetic analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PB2258: PHASE 1 FIRST IN HUMAN STUDY EVALUATING THE SAFETY, TOLERABILITY, PHARMACOKINETICS AND EFFICACY OF GRC54276, A NOVEL HPK1 THRONINE-KINASE INHIBITOR, IN ADVANCED SOLID TUMOURS AND LYMPHOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 7. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. fda.gov [fda.gov]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. parazapharma.com [parazapharma.com]
A Comparative Guide to the Activity of Hpk1-IN-25 in Diverse Laboratory Environments
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of Hpk1-IN-25's performance against other hematopoietic progenitor kinase 1 (HPK1) inhibitors. This document provides supporting experimental data and detailed methodologies to facilitate cross-validation and informed decision-making in research applications.
This compound is a known inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator in the T-cell receptor signaling pathway.[1][2] As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 has emerged as a promising target for cancer immunotherapy.[2][3][4] Inhibition of HPK1 can enhance T-cell activation, proliferation, and cytokine production, thereby augmenting the anti-tumor immune response.[5] this compound has been reported to have an enzymatic half-maximal inhibitory concentration (IC50) of 129 nM.[1][6]
This guide provides a comparative analysis of this compound's activity alongside other notable HPK1 inhibitors, drawing data from various studies to offer a broader perspective on its performance in different experimental contexts.
Comparative Activity of HPK1 Inhibitors
To provide a comprehensive overview, the following table summarizes the reported activities of this compound and other selected HPK1 inhibitors from various sources. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in assay conditions, reagents, and laboratory settings.
| Compound | Reported IC50 (nM) | Assay Type | Source / Laboratory Context |
| This compound | 129 | Enzymatic Assay | MedchemExpress[1][6] |
| Compound 1 | 120 | Cellular Assay (SLP76-S376 phosphorylation) | BeiGene (Beijing) Co., Ltd.[2] |
| Compound 2 | 20 | Cellular Assay (SLP76-S376 phosphorylation) | BeiGene (Beijing) Co., Ltd.[2] |
| Compound 3 | 120 | Cellular Assay (SLP76-S376 phosphorylation) | BeiGene (Beijing) Co., Ltd.[2] |
| GNE-1858 | 1.9 | Not Specified | Wu et al. (2019)[7][8] |
| XHS | 2.6 | Kinase Assay | Yu et al. (2021)[7][8] |
| Sunitinib | Ki ≈ 10 | In vitro Kinase Assay | Johnson et al. (2019)[7][8] |
| M074-2865 | 2930 | Kinase Inhibition Assay | Frontiers in Chemistry (2022)[7] |
| ISR-05 | 24200 | Radiometric HotSpot™ Kinase Assay | National Institutes of Health (NIH)[3] |
| ISR-03 | 43900 | Radiometric HotSpot™ Kinase Assay | National Institutes of Health (NIH)[3] |
HPK1 Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Caption: HPK1 signaling pathway initiated by T-Cell Receptor (TCR) engagement.
Caption: Generalized workflows for enzymatic and cellular assays of HPK1 activity.
Detailed Experimental Protocols
The following are representative protocols for assays commonly used to evaluate HPK1 inhibitor activity. These are generalized from multiple sources and should be adapted to specific laboratory conditions and reagent manufacturer instructions.
In Vitro Enzymatic Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. A DMSO-only control should be included.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO control.
-
Add 2 µL of HPK1 enzyme solution.
-
Add 2 µL of a substrate/ATP mixture (e.g., 0.1 µg/µL MBP and 10 µM ATP).[9]
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.[9][10]
-
ADP Detection:
-
ATP Generation and Luminescence Reading:
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay (SLP76-S376)
This assay measures the inhibitory effect of a compound on HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP76, at serine 376.[11]
Materials:
-
Jurkat T-cells (or other suitable T-cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or other test inhibitors
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
Lysis buffer
-
Sandwich ELISA kit for phosphorylated SLP76 (Ser376) or antibodies for Western blotting
Procedure:
-
Cell Culture and Plating: Culture Jurkat T-cells to the desired density and plate them in a multi-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours).
-
T-Cell Stimulation: Stimulate the T-cells by adding a combination of anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway and, consequently, HPK1.[11] Incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to prepare cell lysates.
-
Quantification of pSLP76 (Ser376):
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated SLP76 in the cell lysates according to the manufacturer's protocol.[11]
-
Western Blot: Alternatively, separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for pSLP76 (Ser376) and total SLP76 (as a loading control). Use a secondary antibody for detection.
-
-
Data Analysis: Normalize the pSLP76 signal to the total SLP76 signal or total protein concentration. Calculate the percent inhibition of SLP76 phosphorylation for each inhibitor concentration relative to the stimulated vehicle control. Determine the cellular IC50 value from the dose-response curve.
Conclusion
This guide provides a comparative framework for understanding the activity of this compound in the context of other HPK1 inhibitors. The provided data, signaling pathway diagrams, and detailed experimental protocols are intended to support researchers in designing and interpreting their own experiments. As with any cross-study comparison, it is crucial to consider the specific experimental conditions when evaluating the relative potencies of these compounds. The methodologies outlined here offer a starting point for the in-house validation and characterization of this compound and other modulators of the HPK1 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.org]
- 7. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. biofeng.com [biofeng.com]
- 11. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Hpk1-IN-25 and First-Generation HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy.[1] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and cytokine production.[2] Inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity, either as a monotherapy or in combination with other immunotherapies like checkpoint inhibitors.[3]
This guide provides a comparative benchmark of the preclinical tool compound, Hpk1-IN-25, against first-generation HPK1 inhibitors. For the purpose of this guide, "first-generation" refers to early-stage or non-selective inhibitors, exemplified by the multi-kinase inhibitor Sunitinib, which was later found to possess activity against HPK1.[4][5] To provide a forward-looking perspective, data from a more advanced, highly selective inhibitor, BGB-15025, is also included to represent the current state of development in the field.
Data Presentation
The following tables summarize the quantitative data available for this compound and comparator compounds. Direct comparison should be approached with caution, as data are compiled from various sources and experimental conditions may differ.
Table 1: Biochemical Potency of HPK1 Inhibitors
| Compound | Type | HPK1 Biochemical Potency (IC50/Ki) | Source |
| This compound | Preclinical Tool | 129 nM (IC50) | [6] |
| Sunitinib | First-Generation (Non-selective) | ~10 nM (Ki) | [4] |
| BGB-15025 | Advanced (Selective) | 1.04 nM (IC50) | [7] |
Table 2: Cellular Activity of HPK1 Inhibitors
| Compound | Cellular Target Engagement (pSLP-76 Inhibition) | Functional Response (IL-2 / IFN-γ Induction) | Source |
| This compound | Data not publicly available | Data not publicly available | - |
| Sunitinib | Data not publicly available in the context of HPK1 inhibition | Data not publicly available in the context of HPK1 inhibition | - |
| BGB-15025 | Potent reduction of pSLP-76 in T-cell assays | Induces IL-2 production in T-cells | [7] |
| Compound K | IC50 of ~6 µM in mouse whole blood | Enhanced IFN-γ production in human CD8+ T-cells | [8] |
Table 3: Kinase Selectivity Profile
| Compound | Selectivity Profile | Source |
| This compound | Data not publicly available | - |
| Sunitinib | Multi-kinase inhibitor; targets VEGFRs, PDGFRs, KIT, FLT3, RET, CSF1R | [5][9] |
| BGB-15025 | Good selectivity profile against other MAP4K family members | [7] |
Table 4: In Vivo Efficacy in Syngeneic Tumor Models
| Compound | Animal Model | Efficacy | Source |
| This compound | Data not publicly available | Data not publicly available | - |
| Sunitinib | Not typically evaluated for HPK1-mediated immune effects | Primary efficacy through anti-angiogenic mechanisms | [5] |
| BGB-15025 | CT26 & EMT-6 syngeneic models | Showed a combination effect with an anti-PD-1 antibody | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the evaluation process for these inhibitors, the following diagrams are provided.
References
- 1. Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 4. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 5. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. beonemedinfo.com [beonemedinfo.com]
- 8. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
